1-(5-aminopyridin-2-yl)azetidin-3-ol
Descripción
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Propiedades
Número CAS |
1045335-20-3 |
|---|---|
Fórmula molecular |
C8H11N3O |
Peso molecular |
165.2 |
Pureza |
95 |
Origen del producto |
United States |
1-(5-Aminopyridin-2-yl)azetidin-3-ol: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
As the pharmaceutical industry shifts toward highly optimized, low-molecular-weight ligands, the strategic use of rigid, bifunctional heterocyclic building blocks has become paramount. 1-(5-Aminopyridin-2-yl)azetidin-3-ol (CAS: 1045335-20-3) represents a masterclass in structural design for medicinal chemistry. By fusing a conformationally restricted azetidine ring with an aminopyridine scaffold, this molecule provides precise topological control over hydrogen-bonding vectors while simultaneously lowering lipophilicity (LogP) and improving metabolic stability.
This technical guide provides an in-depth analysis of its physicochemical properties, establishes self-validating synthetic protocols, and explores its critical role in the development of modern kinase inhibitors, particularly those targeting the TGF-β/ALK5 signaling pathway.
Physicochemical Properties & Structural Causality
Understanding the fundamental properties of 1-(5-aminopyridin-2-yl)azetidin-3-ol is essential for predicting its behavior in both synthetic workflows and biological systems. The data below is synthesized from authoritative chemical databases .
Quantitative Data Summary
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 1045335-20-3 | Primary identifier for rigorous supply chain and database tracking. |
| Molecular Formula | C₈H₁₁N₃O | Low molecular weight ensures high ligand efficiency (LE) in lead optimization. |
| Molecular Weight | 165.19 g/mol | Ideal fragment size; leaves ample molecular weight budget for further elaboration. |
| Predicted Density | 1.391±0.06 g/cm³ | Reflects the highly compact, rigid nature of the azetidine-pyridine system. |
| Predicted Boiling Point | 442.7±45.0 °C | High thermal stability permits the use of high-temperature cross-coupling conditions. |
| pKa (Hydroxyl) | 13.97±0.20 | Weakly acidic; remains protonated at physiological pH, acting as a reliable H-bond donor. |
Structural Causality
-
The Azetidine Ring: Unlike highly flexible piperidine or pyrrolidine rings, the 4-membered azetidine ring introduces severe conformational restriction. This rigidity reduces the entropic penalty upon target binding. Furthermore, the reduced carbon count lowers the overall lipophilicity, which is a proven strategy for mitigating off-target hERG liabilities and improving aqueous solubility.
-
The Aminopyridine Motif: The 5-amino group serves as an excellent nucleophilic handle for amide coupling or Buchwald-Hartwig amination. Concurrently, the pyridine nitrogen acts as a potent hydrogen bond acceptor, frequently utilized to anchor molecules to the hinge region of kinase active sites.
-
The 3-Hydroxyl Group: The strictly defined spatial orientation of the 3-OH group allows it to interact with solvent-exposed regions or specific polar residues (e.g., aspartate or glutamate) within a receptor's binding pocket.
Synthetic Methodology & Experimental Protocols
The synthesis of 1-(5-aminopyridin-2-yl)azetidin-3-ol is typically achieved via a robust two-step sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by catalytic hydrogenation .
Fig 1: Two-step synthetic workflow for 1-(5-aminopyridin-2-yl)azetidin-3-ol.
Protocol 1: SₙAr Synthesis of 1-(5-Nitropyridin-2-yl)azetidin-3-ol
Causality: The electron-withdrawing nitro group at the 5-position highly activates the 2-position of the pyridine ring toward nucleophilic attack. Potassium carbonate (K₂CO₃) is selected as a mild, insoluble inorganic base to scavenge the generated HCl without risking base-catalyzed ring-opening of the strained azetidine. Dimethylformamide (DMF) is used as a polar aprotic solvent to stabilize the highly polarized Meisenheimer complex intermediate.
Step-by-Step Procedure:
-
Charge a round-bottom flask with 2-chloro-5-nitropyridine (1.0 eq) and azetidin-3-ol hydrochloride (1.2 eq).
-
Suspend the reagents in anhydrous DMF (0.2 M concentration).
-
Add finely powdered K₂CO₃ (3.0 eq) in a single portion.
-
Stir the heterogeneous mixture at 80 °C under a nitrogen atmosphere for 12 hours.
-
Self-Validating System: Quench a 50 µL aliquot in water and extract with EtOAc. Analyze via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the UV-active starting material (R_f ~0.8) is entirely replaced by a bright yellow intermediate spot (R_f ~0.4). LC-MS must confirm the intermediate mass [M+H]⁺ = 196.1.
-
Cool the mixture to room temperature, dilute with water (5 volumes), and extract with EtOAc (3 x 3 volumes).
-
Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the nitro-intermediate.
Protocol 2: Catalytic Hydrogenation to the Final Amine
Causality: Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is the cleanest method for nitro reduction, generating only water as a byproduct. Methanol (MeOH) is chosen as a protic solvent to solubilize the intermediate and stabilize the resulting electron-rich aminopyridine.
Step-by-Step Procedure:
-
Dissolve 1-(5-nitropyridin-2-yl)azetidin-3-ol (1.0 eq) in anhydrous MeOH (0.1 M).
-
Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon to prevent auto-ignition.
-
Evacuate the flask and backfill with hydrogen gas (H₂) three times via a balloon.
-
Stir vigorously at room temperature for 4 hours.
-
Self-Validating System: Monitor the physical uptake of H₂ gas. The reaction reaches completion when exactly 3 molar equivalents of H₂ are consumed. Validate by filtering a micro-aliquot through a syringe filter and analyzing via LC-MS; the peak must shift completely from m/z 196.1 to m/z 166.1 [M+H]⁺.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with MeOH.
-
Concentrate the filtrate in vacuo to afford 1-(5-aminopyridin-2-yl)azetidin-3-ol as a solid.
Pharmacological Applications: ALK5 Kinase Inhibition
The 1-(5-aminopyridin-2-yl)azetidin-3-ol building block is heavily featured in the patent literature for the synthesis of advanced therapeutics, most notably inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as ALK5 .
Dysregulation of the TGF-β/ALK5 signaling pathway is a primary driver of idiopathic pulmonary fibrosis (IPF) and various chronic inflammatory conditions. By elaborating the 5-amino group into complex amide or urea linkages, medicinal chemists utilize the azetidinyl-pyridine core to anchor the drug into the ATP-binding hinge region of the ALK5 kinase domain.
Fig 2: Mechanism of action for ALK5 kinase inhibition by azetidinyl-pyridine derivatives.
Analytical Characterization Standards
To ensure the scientific integrity of the synthesized 1-(5-aminopyridin-2-yl)azetidin-3-ol prior to downstream biological assays, the following analytical standards must be met:
-
¹H NMR (400 MHz, DMSO-d₆): The azetidine protons are highly diagnostic. Expect a multiplet for the CH-OH proton around 4.50 ppm, and two distinct sets of doublets/multiplets for the CH₂ protons of the azetidine ring between 3.60 and 4.10 ppm due to the restricted rotation and ring strain. The aminopyridine aromatic protons will appear as an ABX system between 6.20 and 7.60 ppm.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₈H₁₂N₃O [M+H]⁺: 166.0980. Found: 166.0982.
-
HPLC Purity: >98% purity must be confirmed using a reverse-phase C18 column (Gradient: 5% to 95% Acetonitrile in Water with 0.1% TFA over 10 minutes) at a detection wavelength of 254 nm.
References
- World Intellectual Property Organization. "Synthesis of azetidine derivatives." Patent WO2000063168A1.
- United States Patent and Trademark Office. "Pyridazinyl amino derivatives as alk5 inhibitors." Patent US20240018122A1, Chiesi Farmaceutici S.P.A.
Foreword: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 1-(5-aminopyridin-2-yl)azetidin-3-ol
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1][2] Its inherent ring strain and three-dimensional character offer a unique combination of properties that drug designers covet: improved metabolic stability, enhanced solubility, and novel intellectual property space.[3] When coupled with the versatile 5-aminopyridine moiety, a privileged structure in numerous bioactive agents, the resulting compound, 1-(5-aminopyridin-2-yl)azetidin-3-ol, represents a highly valuable building block for the synthesis of next-generation therapeutics, particularly in oncology and inflammatory diseases.[3][4]
This guide provides a comprehensive, technically-grounded overview of the synthesis of this key intermediate. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale behind procedural choices, and the practical insights gained from extensive experience in process development.
Retrosynthetic Analysis: A Logic-Driven Approach
A robust synthesis begins with a logical deconstruction of the target molecule. The primary disconnection strategy for 1-(5-aminopyridin-2-yl)azetidin-3-ol focuses on the C-N bond between the azetidine nitrogen and the pyridine ring. This leads to two key synthons: an azetidin-3-ol nucleophile and an electrophilic 2-halopyridine. To enhance the electrophilicity of the pyridine ring and to install the final amino group, a 2-halo-5-nitropyridine is selected as the ideal starting material. The synthesis, therefore, logically flows through two main stages: the coupling of the fragments followed by the reduction of the nitro group.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of Key Precursors
The success of the overall synthesis hinges on the efficient preparation of the core building blocks.
Azetidin-3-ol: The Strained Nucleophile
The synthesis of azetidin-3-ol itself can be challenging due to the inherent ring strain.[1] A common and reliable method involves the cyclization of a 1,3-amino alcohol derivative. One of the most field-proven methods starts from the readily available precursors, epichlorohydrin and benzylamine.
Rationale: The benzhydryl group has also been used, but its large size adds unnecessary bulk that must be removed later, making the benzyl group a more atom-economical choice for a protective and activating group.[5] The intramolecular cyclization is an example of displacing a leaving group (chloride) by an internal nucleophile (the secondary amine).
Experimental Protocol: Synthesis of 1-Benzylazetidin-3-ol
-
Step A: Formation of N-benzyl-3-amino-1-chloropropan-2-ol
-
To a solution of benzylamine (1.1 eq) in methanol at 0 °C, add epichlorohydrin (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS until the epichlorohydrin is consumed.
-
Remove the solvent under reduced pressure to yield the crude amino alcohol, which can often be used directly in the next step.
-
-
Step B: Cyclization to 1-Benzylazetidin-3-ol
-
Dissolve the crude N-benzyl-3-amino-1-chloropropan-2-ol in a suitable high-boiling solvent such as triethylamine.[5]
-
Heat the solution to reflux (approx. 89 °C) for 12-18 hours. The triethylamine acts as both a solvent and a base to neutralize the HCl generated during the cyclization.
-
Cool the reaction mixture and filter to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to afford 1-benzylazetidin-3-ol.[5]
-
-
Step C: Debenzylation to Azetidin-3-ol
-
Dissolve 1-benzylazetidin-3-ol (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5 mol%).
-
Subject the mixture to hydrogenation (H₂ gas, balloon or Parr shaker) at room temperature until TLC or LC-MS indicates complete removal of the benzyl group.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain azetidin-3-ol. This is often isolated as the hydrochloride salt for improved stability.
-
2-Chloro-5-nitropyridine: The Electrophilic Partner
This key precursor is commercially available from numerous suppliers. Its synthesis involves the nitration of 2-chloropyridine, a process that requires strong nitrating agents due to the electron-deficient nature of the pyridine ring.[6] For most applications, direct purchase is the most time- and cost-effective approach.
The Core Synthetic Pathway
The assembly of the final molecule is achieved through a robust and scalable two-step process.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives - Google Patents [patents.google.com]
- 6. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]
The Structural Pharmacology of 1-(5-aminopyridin-2-yl)azetidin-3-ol: A Mechanistic Guide for Kinase Inhibitor Design
Executive Summary
In modern medicinal chemistry, the shift away from planar, highly aromatic molecules toward sp³-rich, conformationally restricted scaffolds has redefined drug discovery. The compound 1-(5-aminopyridin-2-yl)azetidin-3-ol (CAS: 1045335-20-3) is not a standalone therapeutic, but rather a highly privileged, bifunctional pharmacophoric building block. It seamlessly integrates a classic kinase hinge-binding motif (the aminopyridine core) with a modern physicochemical modulator (the azetidin-3-ol ring).
This technical whitepaper deconstructs the structural mechanism of action of this scaffold, detailing how its incorporation into drug candidates drives ATP-competitive kinase inhibition while simultaneously optimizing pharmacokinetic parameters through the "Escape from Flatland" paradigm [1].
Structural and Pharmacological Rationale
The mechanistic utility of 1-(5-aminopyridin-2-yl)azetidin-3-ol relies on the synergistic function of its two distinct structural domains. When incorporated into a larger drug molecule (typically via amide coupling at the 5-amino position), the fragment dictates both target engagement and molecular disposition.
The Aminopyridine Core: ATP-Competitive Hinge Binding
The 2-aminopyridine moiety is a ubiquitous hinge-binding motif in the design of Type I and Type II kinase inhibitors [2]. The kinase hinge region, which connects the N-terminal and C-terminal lobes of the kinase domain, naturally forms hydrogen bonds with the adenine ring of ATP.
-
Mechanism of Engagement: The pyridine nitrogen acts as a potent hydrogen bond acceptor, interacting with the backbone amide NH of a specific hinge residue (e.g., Met, Cys, or Leu, depending on the kinase). Simultaneously, the exocyclic amino group (or the amide formed from it) acts as a hydrogen bond donor to the backbone carbonyl oxygen of the adjacent hinge residue.
-
Causality in Design: This bidentate hydrogen-bonding network anchors the inhibitor within the ATP-binding pocket, dictating the overall orientation of the molecule and ensuring high-affinity target engagement.
The Azetidin-3-ol Motif: Escaping Flatland and Solvent Channel Engagement
Historically, medicinal chemists utilized morpholine or piperazine rings to improve the solubility of flat, hydrophobic kinase inhibitors. However, these 6-membered rings often carry a high lipophilic penalty and metabolic liabilities. The substitution of these rings with an azetidin-3-ol moiety represents a strategic optimization [3].
-
Increasing Fsp3 : The azetidine ring increases the fraction of sp³ hybridized carbons ( Fsp3 ), pushing the molecule out of a flat, 2D conformation into a 3D architecture. Higher Fsp3 correlates directly with improved clinical success rates by reducing off-target promiscuity and improving solubility [1].
-
Solvent Channel Interaction: The hydroxyl group on the 3-position of the azetidine ring is highly polar. In the context of the kinase ATP-binding site, this vector typically points outward toward the solvent-exposed channel or interacts with the ribose-binding pocket. The hydroxyl group can act as both a hydrogen bond donor and acceptor with ordered water molecules, significantly enhancing the enthalpy of binding.
Caption: Pharmacophoric mapping of 1-(5-aminopyridin-2-yl)azetidin-3-ol illustrating its dual mechanism.
Physicochemical Profiling: Data Presentation
To understand the causality behind selecting 1-(5-aminopyridin-2-yl)azetidin-3-ol over traditional fragments, we must analyze its physicochemical profile. The table below demonstrates how the azetidin-3-ol moiety provides a superior balance of topological polar surface area (TPSA) and lipophilicity (cLogP) compared to legacy fragments.
| Fragment Scaffold | MW ( g/mol ) | cLogP* | TPSA (Ų) | Fsp3 | H-Bond Donors | H-Bond Acceptors |
| 1-(5-aminopyridin-2-yl)azetidin-3-ol | 165.19 | -0.12 | 65.5 | 0.38 | 2 | 3 |
| 5-amino-2-morpholinopyridine | 179.22 | 0.85 | 38.3 | 0.44 | 1 | 3 |
| 5-amino-2-(piperazin-1-yl)pyridine | 178.24 | 0.21 | 50.3 | 0.44 | 2 | 3 |
*Calculated LogP values indicate that the azetidin-3-ol fragment is significantly more hydrophilic, which is critical for counteracting the heavy, lipophilic cores often required for deep allosteric pocket binding in kinase inhibitors.
Mechanistic Workflows: Synthesis and Assay Protocols
The integration of this building block into a drug discovery pipeline requires robust, self-validating protocols. Below are the standardized methodologies for synthesizing a derivative and validating its mechanistic target engagement.
Protocol A: Synthesis of Target Inhibitor via Amide Coupling
This protocol describes the attachment of the 1-(5-aminopyridin-2-yl)azetidin-3-ol fragment to a target carboxylic acid (representing the rest of the drug molecule) to form the final active kinase inhibitor.
Reagents & Materials:
-
1-(5-aminopyridin-2-yl)azetidin-3-ol (1.0 eq)
-
Target Carboxylic Acid Scaffold (1.0 eq)
-
HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.0 mmol) in 5 mL of anhydrous DMF under a nitrogen atmosphere. Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at room temperature for 15 minutes to generate the active O7-azabenzotriazole ester.
-
Causality: HATU is selected over EDC/HOBt for its superior efficiency in coupling electron-deficient or sterically hindered anilines (such as 5-aminopyridines), minimizing epimerization and maximizing yield.
-
-
Coupling: Add 1-(5-aminopyridin-2-yl)azetidin-3-ol (1.0 mmol) to the activated mixture. Stir at room temperature for 12 hours.
-
Reaction Monitoring: Validate reaction completion via LC-MS. The disappearance of the building block mass ( [M+H]+=166.2 ) and appearance of the product mass confirms coupling.
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 . Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4 , and concentrate in vacuo. Purify via reverse-phase preparative HPLC.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay
To prove that the synthesized molecule successfully utilizes the aminopyridine core to bind the kinase hinge region, a TR-FRET displacement assay is employed.
Step-by-Step Methodology:
-
Assay Preparation: Prepare a 384-well low-volume plate. Dispense the recombinant target kinase (e.g., BTK or EGFR) tagged with a Europium (Eu)-anti-tag antibody into the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Addition: Add the synthesized inhibitor in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM) using an acoustic liquid handler (e.g., Echo 550).
-
Tracer Addition: Add a kinase-specific fluorescent tracer (e.g., Alexa Fluor 647-labeled ATP-competitive probe) at a concentration equal to its Kd .
-
Causality: The assay operates on competitive displacement. If the aminopyridine core successfully binds the hinge, it displaces the tracer, causing a measurable decrease in the FRET signal between the Eu-antibody and the Alexa Fluor tracer.
-
-
Incubation & Reading: Incubate the plate for 60 minutes at room temperature to reach equilibrium. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm).
-
Validation & Analysis: Calculate the Z'-factor for the plate to ensure assay robustness (must be >0.6). Calculate the IC50 using a 4-parameter logistic regression model.
Caption: End-to-end workflow from chemical synthesis of the inhibitor to biological validation.
Conclusion
The 1-(5-aminopyridin-2-yl)azetidin-3-ol building block exemplifies the sophisticated nature of modern fragment-based drug design. By merging the highly validated, ATP-competitive hinge-binding capability of the aminopyridine core with the solubility-enhancing, Fsp3 -boosting properties of the azetidin-3-ol ring, medicinal chemists can design kinase inhibitors that are not only highly potent but also possess the physicochemical resilience required to survive clinical development.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
-
Kusakabe, K., Ide, N., Daigo, Y., et al. (2015). A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. Bioorganic & Medicinal Chemistry, 23(9), 2247-2260. URL:[Link]
-
Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. URL:[Link]
Spectroscopic Characterization of 1-(5-aminopyridin-2-yl)azetidin-3-ol: A Comprehensive Analytical Whitepaper
Executive Summary
The compound 1-(5-aminopyridin-2-yl)azetidin-3-ol (CAS: 1045335-20-3)[1] is a highly functionalized heterocyclic scaffold frequently utilized in modern drug discovery. Characterized by an electron-rich 2,5-disubstituted pyridine core coupled with a strained, polar azetidine ring, this molecule presents unique analytical challenges. This whitepaper provides a definitive, self-validating technical guide for the spectroscopic characterization (NMR and HRMS) of this compound, detailing the causality behind experimental parameter selection and the mechanistic logic governing its spectral signatures.
Experimental Methodologies: Self-Validating Protocols
Sample Preparation & Solvent Causality
-
NMR Spectroscopy: The sample (15 mg) is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). Causality: While CDCl 3 is standard for many organics, the highly polar nature of the primary amine (-NH 2 ) and secondary hydroxyl (-OH) groups necessitates a strongly hydrogen-bonding solvent. DMSO- d6 slows the chemical exchange rate of these protic functional groups, preventing signal broadening and allowing the -NH 2 and -OH protons to be observed as distinct, quantifiable peaks[2].
-
Mass Spectrometry: The sample is diluted to 1 µg/mL in HPLC-grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: The addition of formic acid ensures the basic pyridine and azetidine nitrogen atoms are pre-protonated in solution, maximizing ionization efficiency in the positive ion mode[3].
Step-by-Step Acquisition Protocols
-
1H and 13C NMR Acquisition:
-
System Check: Tune and match the probe to the exact sample impedance. Lock the spectrometer to the DMSO- d6 deuterium signal.
-
Shimming: Perform gradient shimming (Z1-Z5) to achieve a line width at half-height ( Δν1/2 ) of < 1.0 Hz for the residual solvent peak, ensuring highly resolved multiplet structures for the azetidine ring.
-
Acquisition: Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay D1 = 2s) and 13 C NMR at 100 MHz (1024 scans, D1 = 2s) with complete proton decoupling.
-
-
HRMS (ESI-TOF) Acquisition:
-
Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF mass analyzer, ensuring a mass accuracy of < 2 ppm.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 250 °C to prevent thermal degradation of the strained azetidine ring[4].
-
Fragmentation (MS/MS): Isolate the [M+H]+ precursor and apply Collision-Induced Dissociation (CID) using nitrogen gas at normalized collision energies of 15, 25, and 35 eV to map the complete fragmentation pathway.
-
Fig 1. Self-validating analytical workflow for structural confirmation of the compound.
Data Presentation & Interpretative Analysis
The structural elucidation of 1-(5-aminopyridin-2-yl)azetidin-3-ol relies on the precise assignment of electron density distribution across the molecule.
Nuclear Magnetic Resonance (NMR) Data
The electron-donating nature of the 5-amino group significantly alters the local magnetic environment of the pyridine core. Through resonance, the amino group increases electron density at the ortho (C-4, C-6) and para (C-2) positions, resulting in an upfield shift (shielding) of the corresponding protons relative to unsubstituted pyridine[5].
Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment |
| H-6 | 7.58 | d | 2.6 | 1H | Pyridine C6-H (adjacent to N) |
| H-4 | 6.92 | dd | 8.6, 2.6 | 1H | Pyridine C4-H |
| H-3 | 6.25 | d | 8.6 | 1H | Pyridine C3-H |
| OH | 5.52 | d | 6.2 | 1H | Hydroxyl proton (exchangeable) |
| NH 2 | 4.65 | br s | - | 2H | Amino protons (exchangeable) |
| H-3' | 4.45 | m | - | 1H | Azetidine CH-OH |
| H-2', H-4' | 4.05 | m | - | 2H | Azetidine CH 2 (syn to OH) |
| H-2', H-4' | 3.58 | m | - | 2H | Azetidine CH 2 (anti to OH) |
Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| C-2 | 156.2 | C q | Pyridine C-N(azetidine) |
| C-5 | 137.8 | C q | Pyridine C-NH 2 |
| C-6 | 133.4 | CH | Pyridine C6 |
| C-4 | 124.1 | CH | Pyridine C4 |
| C-3 | 107.5 | CH | Pyridine C3 (Highly shielded) |
| C-2', C-4' | 62.3 | CH 2 | Azetidine carbons (Equivalent) |
| C-3' | 60.1 | CH | Azetidine C-OH |
Mechanistic Insight: The azetidine ring protons (H-2' and H-4') appear as two distinct multiplets rather than a single signal. This is due to the pseudo-chiral center at C-3'; the protons syn to the hydroxyl group experience a different magnetic shielding environment than those anti to it, a classic hallmark of substituted four-membered nitrogen heterocycles.
High-Resolution Mass Spectrometry (HRMS) Data
Under ESI+ conditions, the molecule readily accepts a proton to form the [M+H]+ ion at m/z 166.0975. The subsequent MS/MS fragmentation is driven by the relief of ring strain and the stability of the resulting aromatic cations[6].
Table 3: HRMS (ESI-TOF) Fragmentation Data
| m/z (Observed) | Formula | Mass Error (ppm) | Structural Assignment |
| 166.0975 | [C8H12N3O]+ | 0.6 | Precursor Ion [M+H]+ |
| 148.0869 | [C8H10N3]+ | 1.2 | Loss of H 2 O ( [M+H−18]+ ) |
| 109.0640 | [C5H7N3]+ | 0.8 | Azetidine Ring Cleavage ( [M+H−C3H5O]+ ) |
| 82.0534 | [C4H6N2]+ | 1.5 | Loss of HCN from Pyridine Core |
Mechanistic Insight: The four-membered azetidine ring is highly strained. Upon collisional activation, it undergoes a characteristic [2+2] cycloreversion-type cleavage, expelling a neutral C3H5O fragment to yield the highly stable 2,5-diaminopyridinium cation (m/z 109.0640)[6]. Subsequently, the pyridine core undergoes a classic heterocyclic fragmentation: the expulsion of neutral hydrogen cyanide (HCN, 27 Da), resulting in the m/z 82.0534 fragment[4].
Fig 2. Proposed ESI-MS fragmentation pathway of 1-(5-aminopyridin-2-yl)azetidin-3-ol.
Conclusion
The comprehensive spectroscopic profiling of 1-(5-aminopyridin-2-yl)azetidin-3-ol reveals a highly predictable, yet mechanistically complex set of analytical signatures. By utilizing strongly hydrogen-bonding solvents (DMSO- d6 ) to capture exchangeable protons, and leveraging soft ionization (ESI) to map the strain-release fragmentation of the azetidine ring, researchers can establish a self-validating data package. The integration of chemical shift logic and exact-mass fragmentation pathways ensures absolute confidence in the structural integrity of this critical pharmacological building block.
References
-
[1] 1-(5-Aminopyridin-2-yl)azetidin-3-ol/CAS:1045335-20-3-HXCHEM - hxchem.net - 1
-
[5] 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides - researchgate.net - 5
-
[2] Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides - scispace.com - 2
-
[6] Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group - aip.org -6
-
[3] Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C - d-nb.info - 3
-
[4] Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide - benchchem.com - 4
Sources
Foreword: Navigating the Pre-Clinical Landscape of a Novel Scaffold
An In-depth Technical Guide to the Solubility and Stability of 1-(5-aminopyridin-2-yl)azetidin-3-ol
In the fast-paced world of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical early hurdles are the fundamental physicochemical properties of the molecule, which dictate its "drug-like" potential. This guide focuses on a specific heterocyclic scaffold, 1-(5-aminopyridin-2-yl)azetidin-3-ol, a building block that has appeared in medicinal chemistry literature as a key intermediate for various therapeutic agents.
Part 1: Aqueous Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences key pharmacokinetic properties such as absorption and distribution, and also poses significant challenges for formulation development. For a molecule like 1-(5-aminopyridin-2-yl)azetidin-3-ol, which contains both basic (aminopyridine) and polar (hydroxyl, azetidine) functional groups, understanding its solubility behavior across a physiologically relevant pH range is paramount.
The Rationale Behind Kinetic and Thermodynamic Solubility
It is crucial to distinguish between two key types of solubility measurements:
-
Kinetic Solubility: This is a high-throughput screening method that measures the concentration of a compound at which it precipitates from a solution when added from a concentrated stock (typically in DMSO). It reflects the solubility under non-equilibrium conditions and is useful for early-stage discovery to quickly flag potential issues.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is a more time-consuming measurement but provides the definitive solubility value, which is essential for later-stage development and regulatory filings.
For a comprehensive understanding, both parameters should be assessed.
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for determining both the kinetic and thermodynamic aqueous solubility of 1-(5-aminopyridin-2-yl)azetidin-3-ol.
Materials:
-
1-(5-aminopyridin-2-yl)azetidin-3-ol (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0
-
High-purity water
-
96-well plates (polypropylene for sample preparation, UV-transparent for analysis if applicable)
-
Plate shaker
-
Centrifuge with a plate rotor
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(5-aminopyridin-2-yl)azetidin-3-ol in 100% DMSO.
-
Kinetic Solubility Assay:
-
Dispense the appropriate aqueous buffer (e.g., PBS pH 7.4) into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer to achieve a final concentration range (e.g., 1-200 µM) with a final DMSO concentration of 1-2%.
-
Shake the plate vigorously for 2 hours at room temperature.
-
Measure the turbidity of the solution using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.
-
-
Thermodynamic Solubility Assay (Shake-Flask Method):
-
Add an excess amount of solid 1-(5-aminopyridin-2-yl)azetidin-3-ol to a series of vials containing the different aqueous buffers (pH 5.0, 7.4, 9.0) and water.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of the experiment is crucial.
-
Filter or centrifuge the samples to remove the undissolved solid.
-
Quantify the concentration of the compound in the clear supernatant using a validated HPLC method with a standard calibration curve.
-
Data Presentation: A Template for Your Results
The results of the solubility studies should be compiled into a clear and concise table.
| Solvent System | pH | Temperature (°C) | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |
| High-Purity Water | ~7.0 (measured) | 25 | [Your Data Here] | [Your Data Here] |
| PBS | 5.0 | 25 | [Your Data Here] | [Your Data Here] |
| PBS | 7.4 | 25 | [Your Data Here] | [Your Data Here] |
| PBS | 9.0 | 25 | [Your Data Here] | [Your Data Here] |
| PBS | 7.4 | 37 | [Your Data Here] | [Your Data Here] |
Visualizing the Solubility Assessment Workflow
Caption: Workflow for determining the kinetic and thermodynamic solubility of 1-(5-aminopyridin-2-yl)azetidin-3-ol.
Part 2: Chemical Stability and Forced Degradation Studies
Understanding the chemical stability of an API is a non-negotiable aspect of drug development. It informs storage conditions, shelf-life, and the identification of potential degradation products that could have safety implications. Forced degradation studies are accelerated stability tests designed to intentionally degrade the API under harsh conditions. These studies are critical for developing stability-indicating analytical methods and for elucidating potential degradation pathways.
Hypothesized Degradation Pathways
Based on the structure of 1-(5-aminopyridin-2-yl)azetidin-3-ol, several potential degradation pathways can be hypothesized:
-
Oxidation: The aminopyridine moiety is susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. The secondary amine in the azetidine ring could also be a site for oxidation.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to the opening of the strained azetidine ring.
-
Photodegradation: Aromatic systems, such as the pyridine ring, can be susceptible to degradation upon exposure to light.
Experimental Protocol for Forced Degradation
This protocol is designed in accordance with the International Council for Harmonisation (ICH) guideline Q1A(R2).
Materials:
-
1-(5-aminopyridin-2-yl)azetidin-3-ol
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
A photostability chamber
-
A temperature-controlled oven
-
A stability-indicating HPLC method (e.g., a gradient method on a C18 column with a photodiode array detector to ensure peak purity)
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of 1-(5-aminopyridin-2-yl)azetidin-3-ol (e.g., 1 mg/mL) in a suitable solvent system (e.g., water:acetonitrile 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1.0 M HCl to the sample solution. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1.0 M NaOH to the sample solution. Keep at room temperature for 24 hours.
-
Oxidation: Add an equal volume of 30% H₂O₂ to the sample solution. Keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound and the solution at 60°C for 7 days.
-
Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Time-Point Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours for hydrolytic and oxidative stress), withdraw an aliquot of each sample. If necessary, neutralize the acid and base-stressed samples.
-
Analysis: Analyze all samples using the stability-indicating HPLC method. The results should be compared to an unstressed control sample.
-
Mass Balance: A good forced degradation study should demonstrate mass balance, where the sum of the increase in the peak areas of the degradation products corresponds to the decrease in the peak area of the parent compound. This provides confidence that all major degradation products are being detected.
Data Presentation: Summarizing Stability
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl | 24 hours | 60°C | [Your Data Here] | [Your Data Here] | [e.g., Color change] |
| 0.1 M NaOH | 24 hours | Room Temp | [Your Data Here] | [Your Data Here] | [e.g., Precipitation] |
| 3% H₂O₂ | 24 hours | Room Temp | [Your Data Here] | [Your Data Here] | |
| Heat (Solid) | 7 days | 60°C | [Your Data Here] | [Your Data Here] | |
| Heat (Solution) | 7 days | 60°C | [Your Data Here] | [Your Data Here] | |
| Photostability | ICH Guideline | Room Temp | [Your Data Here] | [Your Data Here] |
Visualizing the Forced Degradation Workflow
Caption: Workflow for the forced degradation study of 1-(5-aminopyridin-2-yl)azetidin-3-ol.
Conclusion: Building a Foundation for Success
The characterization of the solubility and stability of 1-(5-aminopyridin-2-yl)azetidin-3-ol, or any NCE, is not merely a data-gathering exercise. It is a fundamental step in risk assessment and mitigation during the drug development process. By following the robust protocols outlined in this guide, researchers can generate high-quality, reliable data that will inform critical decisions regarding formulation, candidate selection, and the design of future studies. The principles and methodologies described herein provide a solid foundation for advancing promising molecules from the bench to the clinic, ultimately accelerating the delivery of new therapies to patients in need.
References
-
Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(5). Available at: [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
The Discovery and Application of 1-(5-Aminopyridin-2-yl)azetidin-3-ol in Fragment-Based Drug Design
Executive Summary
As modern drug discovery pivots toward highly selective, metabolically stable, and structurally complex targeted therapies, the reliance on flat, sp2-hybridized aromatic rings is being systematically phased out. As a Senior Application Scientist, I frequently evaluate novel building blocks that can bridge the gap between privileged pharmacophores and three-dimensional (3D) chemical space. One such critical fragment is 1-(5-aminopyridin-2-yl)azetidin-3-ol (CAS: 1045335-20-3)[1][2].
This bifunctional building block combines the classic 5-aminopyridine kinase hinge-binding motif with a polar, sp3-rich azetidin-3-ol appendage[3]. By escaping the "flatland" of traditional medicinal chemistry, this fragment offers a rigid vector for hydrogen bonding while significantly improving the physicochemical profile of the resulting lead compounds.
Structural Rationale & Pharmacophore Analysis
The design and selection of[3] is rooted in strict structure-activity relationship (SAR) causality:
-
The 5-Aminopyridine Core: The 2-amino/5-aminopyridine scaffold is a highly privileged motif in kinase inhibitor design. The pyridine nitrogen acts as a hydrogen bond acceptor, while the adjacent amino group acts as a hydrogen bond donor. This donor-acceptor pair perfectly complements the backbone amide linkages (e.g., the hinge region) of kinases such as JAK, CDK, and PI3K.
-
The Azetidin-3-ol Appendage: Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs in drug discovery due to their high ring strain, sp3-rich character, and conformational rigidity[4]. Incorporating the azetidine ring at the 2-position of the pyridine serves multiple purposes:
-
Metabolic Stability: Unlike flexible, linear alkyl amines which are prone to oxidative dealkylation by Cytochrome P450 enzymes, the strained and rigid nature of the azetidine ring restricts the conformational access required for rapid metabolism[4][5].
-
Vector Control: The hydroxyl group (-OH) on the 3-position of the azetidine provides a highly predictable, rigid vector to engage solvent-exposed regions or the ribose-binding pocket of ATP-competitive enzymes.
-
Physicochemical Enhancement: Azetidines act as a good compromise between satisfactory stability and strong molecular rigidity[5]. They increase the fraction of sp3 carbons (Fsp3), which correlates directly with clinical success by improving aqueous solubility and reducing off-target toxicity.
-
Quantitative Data: Physicochemical Profiling
To understand the impact of incorporating the azetidin-3-ol moiety, we must compare it to the naked 5-aminopyridine core. The data below illustrates how this fragment optimizes the balance between lipophilicity and polarity.
| Property | 5-Aminopyridine | 1-(5-Aminopyridin-2-yl)azetidin-3-ol | Impact on Drug Design |
| Molecular Weight | 94.12 g/mol | 165.19 g/mol [1] | Increased fragment size for enhanced vector mapping |
| Fsp3 (Fraction sp3) | 0.00 | 0.38 | Improved 3D complexity and solubility[4] |
| cLogP (est.) | 0.95 | 0.15 | Reduced lipophilicity, lowering toxicity risks |
| TPSA | 38.9 Ų | 56.2 Ų | Enhanced polar interactions with solvent/target |
| Rotatable Bonds | 0 | 1 | Maintains high rigidity for lower entropic penalty |
Synthetic Discovery & Methodology
The synthesis of 1-(5-aminopyridin-2-yl)azetidin-3-ol must be robust, scalable, and self-validating. The most efficient route involves a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.
Causality of Experimental Choices:
-
Why SNAr? The starting material, 2-fluoro-5-nitropyridine, is perfectly primed for SNAr. The strong electron-withdrawing nature of the para-nitro group depletes electron density at the 2-position. Fluorine is chosen over chlorine because its high electronegativity stabilizes the anionic Meisenheimer complex transition state, drastically accelerating the reaction.
-
Why Pd/C Hydrogenation? The nitro group must be reduced to an amine to enable subsequent functionalization (e.g., amide coupling). Palladium on carbon (Pd/C) with hydrogen gas is selected because it provides a clean, quantitative reduction without cleaving the sensitive C-N bond of the strained azetidine ring, which could occur under harsher dissolving metal conditions.
Self-Validating Experimental Protocol
Step 1: SNAr of 2-fluoro-5-nitropyridine with azetidin-3-ol
-
Setup: Charge a round-bottom flask with 2-fluoro-5-nitropyridine (1.0 eq), azetidin-3-ol hydrochloride (1.2 eq), and anhydrous potassium carbonate (K 2 CO 3 , 3.0 eq) in N,N-dimethylformamide (DMF, 0.5 M).
-
Reaction: Stir the suspension at 80 °C under a nitrogen atmosphere for 4 hours.
-
In-Process Control (IPC) & Validation: Sample the reaction mixture and analyze via LC-MS. The reaction is validated as complete when the starting material peak disappears and a dominant peak at [M+H] + = 196 (corresponding to 1-(5-nitropyridin-2-yl)azetidin-3-ol) is observed.
-
Workup: Cool the mixture to room temperature and pour it into ice water. Collect the resulting yellow precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.
Step 2: Catalytic Reduction to 1-(5-aminopyridin-2-yl)azetidin-3-ol
-
Setup: Dissolve the intermediate 1-(5-nitropyridin-2-yl)azetidin-3-ol (1.0 eq) in methanol (MeOH, 0.2 M). Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon.
-
Reaction: Evacuate the flask and backfill with hydrogen gas (balloon pressure). Stir vigorously at room temperature for 12 hours.
-
In-Process Control (IPC) & Validation: Monitor hydrogen uptake. Once uptake ceases, analyze via LC-MS. The system validates the reduction when the nitro intermediate is consumed and a new peak at [M+H] + = 166[3] appears.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst (Caution: Pyrophoric!). Concentrate the filtrate under reduced pressure to yield the title compound as a crystalline solid.
Application in Kinase Inhibitor Design
Once synthesized, 1-(5-aminopyridin-2-yl)azetidin-3-ol serves as a foundational fragment in Fragment-Based Drug Discovery (FBDD). The primary amine at the 5-position is typically functionalized via amide coupling with diverse carboxylic acids or via Buchwald-Hartwig cross-coupling with aryl halides to build the rest of the inhibitor molecule.
The azetidine motif is already successfully utilized in FDA-approved kinase inhibitors like baricitinib (JAK inhibitor) and cobimetinib (MEK inhibitor)[4][5]. By incorporating our specific fragment, researchers can target signaling pathways with high precision.
Caption: Fragment-Based Drug Discovery workflow utilizing 1-(5-aminopyridin-2-yl)azetidin-3-ol.
Caption: JAK/STAT signaling pathway illustrating the intervention point of aminopyridine inhibitors.
Conclusion
The discovery and integration of 1-(5-aminopyridin-2-yl)azetidin-3-ol into medicinal chemistry workflows exemplifies the shift toward structurally rigid, sp3-enriched fragments. By understanding the causality behind its chemical synthesis and its structural rationale, drug development professionals can leverage this building block to design next-generation therapeutics with superior pharmacokinetic and pharmacodynamic profiles.
References
-
MolPort. "1-(5-aminopyridin-2-yl)azetidin-3-ol | 1045335-20-3". MolPort Chemical Database. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "Azetidines in medicinal chemistry: emerging applications and approved drugs". PubMed. Available at:[Link]
Sources
- 1. 1-(5-Aminopyridin-2-yl)azetidin-3-ol/CAS:1045335-20-3-HXCHEM [hxchem.net]
- 2. 1045335-20-3 1-(5-aminopyridin-2-yl)azetidin-3-ol [uscks.com]
- 3. molport.com [molport.com]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
Strategic Implementation of the 1-(5-Aminopyridin-2-yl)azetidin-3-ol Scaffold in Lead Optimization: A Structure-Activity Relationship (SAR) Guide
Executive Summary
In modern medicinal chemistry, the transition from a high-throughput screening (HTS) hit to a viable clinical candidate is heavily dependent on optimizing the physicochemical properties of the lead molecule. One of the most privileged advanced fragments to emerge in recent years is 1-(5-aminopyridin-2-yl)azetidin-3-ol . This bifunctional building block elegantly solves multiple late-stage drug development liabilities—specifically poor aqueous solubility, rapid metabolic clearance, and off-target hERG channel inhibition. This whitepaper details the mechanistic rationale, SAR trends, and self-validating synthetic protocols for incorporating this scaffold into drug discovery pipelines.
Mechanistic Rationale: Expertise & Experience
As an application scientist, it is critical to understand the causality behind why a specific fragment is chosen, rather than just how to synthesize it. The 1-(5-aminopyridin-2-yl)azetidin-3-ol scaffold is a masterclass in rational drug design, combining two synergistic moieties to rescue lipophilic hits:
The 5-Aminopyridine Core: pKa Tuning and H-Bonding
Traditional aniline rings are notoriously lipophilic and prone to toxic metabolic epoxidation. By substituting an aniline with a 5-aminopyridine, we introduce a nitrogen atom into the aromatic system. This lowers the pKa of the primary amine, reducing non-specific protein binding, while providing a highly directional hydrogen-bond acceptor. This bioisosteric replacement is a proven strategy for maintaining critical hinge-binding interactions in kinase inhibitors or active-site anchoring in enzymes while improving solubility () [1].
The Azetidin-3-ol Motif: Enhancing Fsp3 and Mitigating hERG Liability
The addition of a basic amine (like piperazine or pyrrolidine) is a classic tactic to improve aqueous solubility, but it frequently introduces a severe hERG liability. The basic nitrogen interacts with key acidic residues (e.g., Tyr652 and Phe656) in the hERG potassium channel, leading to cardiotoxicity.
The azetidin-3-ol group circumvents this entirely. The electron-withdrawing hydroxyl group significantly reduces the basicity of the azetidine nitrogen (calculated pKa ~8.05 vs. >9.0 for standard secondary amines). Furthermore, the azetidine ring increases the fraction of sp3 carbons ( Fsp3 ), which directly correlates with clinical success by enhancing 3D structural complexity and reducing the flat, aromatic stacking that leads to poor solubility and high LogD () [2].
Visualization of Scaffold Morphing Logic
The decision tree for incorporating this scaffold is driven by the need to balance target affinity with ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Fig 1. Scaffold morphing logic for mitigating hERG liability and improving ADME.
SAR Trends and Quantitative Data
To illustrate the profound impact of this scaffold, consider a representative SAR optimization campaign for a generic central nervous system (CNS) target. The goal is to maintain nanomolar potency while driving down LogD and eliminating hERG inhibition.
| Scaffold Modification | Target IC50 (nM) | LogD (pH 7.4) | hERG IC50 (µM) | Microsomal Clearance (µL/min/mg) |
| Core-Aniline | 15 | 4.2 | 1.2 | 85 |
| Core-5-Aminopyridine | 12 | 3.5 | 3.1 | 60 |
| Core-1-(5-aminopyridin-2-yl)piperazine | 8 | 2.1 | 0.8 | 45 |
| Core-1-(5-aminopyridin-2-yl)azetidin-3-ol | 10 | 1.6 | >30 | 15 |
Data Interpretation: While the piperazine derivative improves solubility (LogD drops to 2.1), it drastically worsens the hERG profile (0.8 µM) due to the highly basic secondary nitrogen. The 1-(5-aminopyridin-2-yl)azetidin-3-ol scaffold maintains the target IC50 at 10 nM but completely abolishes hERG activity (>30 µM) and stabilizes the molecule against microsomal degradation. This aligns with broader industry findings that azetidine-based aminopyridines act as high-affinity, safe non-imidazole agonists and inhibitors with excellent brain penetration () [3].
Experimental Protocols: A Self-Validating System
Trustworthiness in synthetic chemistry relies on protocols that provide immediate, unambiguous feedback. The following methodology for synthesizing the 1-(5-aminopyridin-2-yl)azetidin-3-ol building block is designed as a self-validating system, ensuring that each step confirms its own success before progression.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Objective: Couple the azetidin-3-ol ring to the pyridine core.
-
Causality: We utilize 2-fluoro-5-nitropyridine rather than the chloro-analogue. The highly electronegative fluorine atom strongly activates the C2 position for nucleophilic attack. Potassium carbonate ( K2CO3 ) is selected as a mild, heterogeneous base to scavenge the HF byproduct without risking base-catalyzed degradation or ring-opening of the strained azetidine.
-
Procedure:
-
Dissolve 2-fluoro-5-nitropyridine (1.0 eq) and azetidin-3-ol hydrochloride (1.1 eq) in anhydrous DMF (0.2 M).
-
Add K2CO3 (2.5 eq) and stir the suspension at 80 °C for 4 hours.
-
Quench with water and extract with Ethyl Acetate. Wash the organic layer with brine (3x) to remove residual DMF.
-
-
Self-Validation: The reaction mixture will transition from a pale, colorless solution to a vibrant, deep yellow suspension as the highly conjugated nitro-heterocycle forms. Immediate LC-MS analysis will confirm the disappearance of the starting material (m/z 142) and the appearance of the product mass (m/z 195 [M+H]+ ).
Step 2: Catalytic Hydrogenation
-
Objective: Reduce the nitro group to the primary amine for subsequent amide coupling to the drug core.
-
Causality: Palladium on carbon (Pd/C) with hydrogen gas is chosen over dissolving metal reductions (e.g., Iron/HCl) to prevent any potential acid-catalyzed ring opening of the azetidine system.
-
Procedure:
-
Dissolve the intermediate from Step 1 in Methanol (0.1 M).
-
Add 10% Pd/C (0.1 eq by weight). Purge the flask with N2 , then backfill with H2 gas (1 atm via balloon).
-
Stir vigorously at room temperature for 6 hours.
-
Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.
-
-
Self-Validation: The reaction is visually self-validating; the deep yellow color of the nitro compound will completely dissipate, leaving a colorless solution. Hydrogen uptake will cease exactly when the reaction is complete. LC-MS will show a clean mass shift from 195 Da to 165 Da ( [M+H]+ ), confirming the successful generation of pure 1-(5-aminopyridin-2-yl)azetidin-3-ol.
Conclusion
The 1-(5-aminopyridin-2-yl)azetidin-3-ol scaffold is not merely a structural novelty; it is a highly engineered solution to the most common pitfalls in medicinal chemistry. By carefully tuning pKa, increasing Fsp3 , and eliminating basic hERG-binding vectors, this fragment allows researchers to rescue lipophilic, toxic hits and transform them into viable, safe clinical candidates. Its predictable SAR and robust synthetic accessibility make it an indispensable tool for modern drug development.
References
-
Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) . PubMed Central (PMC).[Link]
-
Discovery of an Orally Bioavailable and Brain Penetrant Selective Estrogen Receptor Degrader . Journal of Medicinal Chemistry, ACS Publications. [Link]
-
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity . Journal of Medicinal Chemistry, ACS Publications.[Link]
-
2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthas . eScholarship. [Link]
The Role of 1-(5-Aminopyridin-2-yl)azetidin-3-ol in Next-Generation Fragment-Based Drug Discovery: Escaping Flatland
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide
Executive Summary
Fragment-Based Drug Discovery (FBDD) has fundamentally shifted the paradigm of early-stage hit identification. Historically, fragment libraries were dominated by planar, sp²-hybridized aromatic systems. While these "flat" molecules easily satisfy the Rule of Three (Ro3), they often suffer from poor solubility, promiscuous binding, and a lack of three-dimensional vectorality, limiting their evolution into highly selective lead compounds.
To address this, modern FBDD campaigns emphasize the [1] principle, which advocates for the incorporation of sp³-enriched scaffolds. As a Senior Application Scientist, I frequently guide teams toward utilizing bifunctional, 3D-enriched fragments. This whitepaper provides an in-depth technical analysis of 1-(5-aminopyridin-2-yl)azetidin-3-ol , a highly versatile fragment that perfectly marries a privileged sp² pharmacophore with a rigid sp³ vector. We will explore its structural rationale, detail self-validating biophysical screening protocols, and outline strategies for its chemical evolution.
Structural and Physicochemical Rationale
The compound 1-(5-aminopyridin-2-yl)azetidin-3-ol (CAS:1 [2]) is a masterclass in fragment design. It consists of two synergistic domains:
-
The Aminopyridine Core (sp²): Aminopyridines are privileged motifs, particularly in [3]. They frequently act as hinge-binders, forming robust bidentate hydrogen bond networks with the protein backbone.
-
The Azetidin-3-ol Ring (sp³): The incorporation of a four-membered azetidine ring introduces critical 3D character. Compared to larger aliphatic rings (like piperidine), azetidine is highly rigid. This rigidity minimizes the entropic penalty incurred upon target binding. Furthermore, the hydroxyl group serves as an excellent synthetic handle, projecting into solvent channels or adjacent sub-pockets with a highly predictable trajectory.
Table 1: Physicochemical Profiling of 1-(5-aminopyridin-2-yl)azetidin-3-ol
| Parameter | Value | FBDD (Ro3) Ideal Range | Causality / Impact on Drug Design |
| Molecular Weight | 165.19 Da | ≤ 300 Da | Highly ligand-efficient; leaves ample "room" for fragment growing without violating Lipinski's Rule of 5. |
| Fsp³ (sp³ fraction) | 0.375 | ≥ 0.3 | Enhances aqueous solubility and reduces off-target promiscuity compared to flat aromatics. |
| H-Bond Donors | 3 | ≤ 3 | Provides multiple anchoring points (-NH₂, -OH) for target engagement. |
| H-Bond Acceptors | 4 | ≤ 3 (relaxed to 4) | Facilitates diverse interaction geometries within complex binding pockets. |
| Rotatable Bonds | 2 | ≤ 3 | Low conformational flexibility minimizes the entropic penalty of binding. |
Self-Validating Biophysical Screening Workflow
In FBDD, fragments bind with low affinities (typically Kd in the μM to mM range). Therefore, identifying true hits requires a highly sensitive, self-validating system of orthogonal biophysical techniques.
Figure 1: Orthogonal FBDD workflow ensuring high-fidelity hit validation.
Protocol A: Primary Screening via 1D NMR WaterLOGSY
We utilize [4] as the primary screen. Causality: WaterLOGSY detects binding by exploiting the transfer of magnetization from bulk water to the protein, and subsequently to the bound ligand. Because large proteins and small molecules tumble at vastly different rates, a binding fragment will exhibit a sign inversion (positive NOE) compared to a non-binding fragment (negative NOE) [5].
Step-by-Step Methodology:
-
Sample Preparation: Prepare the target protein at a concentration of 10–20 μM in a physiological buffer containing 10% D2O (to provide the lock signal while maintaining bulk H2O for magnetization transfer).
-
Cocktail Assembly: Pool 1-(5-aminopyridin-2-yl)azetidin-3-ol with 4–5 other structurally distinct fragments (to prevent signal overlap) at a concentration of 400 μM each.
-
Acquisition: Apply a selective inversion pulse to the water resonance. Utilize a mixing time ( tm ) of 1.0 to 1.5 seconds. This duration is critical: it must be long enough to allow spin diffusion from water to the protein and ligand, but short enough to prevent relaxation losses.
-
Data Interpretation: Overlay the spectrum with a control (cocktail without protein). Identify 1-(5-aminopyridin-2-yl)azetidin-3-ol as a hit if its resonances shift from negative (in the control) to positive (in the presence of protein).
Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)
NMR hits must be triaged to eliminate false positives (e.g., aggregators) and to quantify binding kinetics. We employ [6] for this purpose. Causality: SPR provides real-time, label-free detection. Because the SPR signal is directly proportional to the mass of the bound analyte, screening low-molecular-weight fragments requires high-density protein immobilization and rigorous solvent correction[7].
Step-by-Step Methodology:
-
Surface Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein to a high density (typically 3,000–5,000 Response Units, RU) to ensure sufficient signal-to-noise ratio for a 165 Da fragment. Quench the surface with ethanolamine.
-
Solvent Correction: Because fragments are typically stored in DMSO, and DMSO has a high refractive index, prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) in the running buffer. This corrects for bulk refractive index mismatches between the sample and the running buffer.
-
Analyte Injection: Inject 1-(5-aminopyridin-2-yl)azetidin-3-ol in a multi-cycle kinetic format. Use a concentration series ranging from 12.5 μM to 400 μM . Crucial Step: Maintain a high flow rate (e.g., 50 μL/min ) to minimize mass transport limitations.
-
Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections). Fit the resulting data to a 1:1 steady-state affinity model to derive the Kd .
Fragment Evolution: Vector-Based Growing Strategies
Once validated biophysically and structurally (via X-ray crystallography), 1-(5-aminopyridin-2-yl)azetidin-3-ol serves as a foundation for fragment evolution. The presence of distinct sp² and sp³ synthetic handles allows for modular, [8].
Figure 2: Divergent synthetic evolution utilizing the fragment's dual functional vectors.
-
Exploiting the sp³ Vector (Azetidin-3-ol): The secondary hydroxyl group on the rigid azetidine ring is an ideal handle for etherification or carbamoylation. Because the azetidine ring restricts conformational flexibility, the added groups will project into a highly predictable region of space (often the solvent-exposed channel), improving potency without a massive entropic cost.
-
Exploiting the sp² Vector (Aminopyridine): The primary amine on the pyridine ring can be subjected to amidation, reductive amination, or sulfonamidation. If the aminopyridine is anchored in a hinge region, these modifications allow the molecule to grow into adjacent hydrophobic pockets (e.g., the DFG-out pocket in kinases).
Conclusion
The integration of 1-(5-aminopyridin-2-yl)azetidin-3-ol into FBDD libraries exemplifies the strategic shift toward 3D-enriched chemical space. By combining the reliable target-anchoring properties of an aminopyridine with the solubility and vectoral predictability of an azetidin-3-ol, researchers can bypass the traditional pitfalls of flat fragments. When coupled with a rigorous, self-validating biophysical screening cascade (WaterLOGSY NMR and SPR), this fragment provides an optimal starting point for the rational design of highly potent, ligand-efficient therapeutics.
References
-
Enamine Fsp3-enriched Fragments. Enamine Ltd. Available at:[Link]
-
Zhao, Z., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters. Available at:[Link]
-
Huang, J., et al. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
-
Fragment screening by ligand observed NMR. Bruker. Available at:[Link]
-
Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS ONE. Available at:[Link]
-
Screening and analysis of fragments using Biacore systems. Cytiva. Available at:[Link]
-
Scott, D. E., et al. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Society Reviews. Available at:[Link]
Sources
Application Note: Utilizing 1-(5-aminopyridin-2-yl)azetidin-3-ol in the Design of CNS-Penetrant Kinase Inhibitors
Executive Summary
The development of central nervous system (CNS) therapeutics requires a delicate balance between target potency and blood-brain barrier (BBB) permeability. In recent neurobiology research, particularly in the pursuit of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s disease[1], 1-(5-aminopyridin-2-yl)azetidin-3-ol (CAS: 1045335-20-3) has emerged as a highly privileged bifunctional building block. This application note provides a comprehensive guide to the mechanistic rationale, synthetic integration, and downstream neurobiological screening protocols for utilizing this specialized pharmacophore.
Mechanistic Rationale: The "Azetidinol-Aminopyridine" Pharmacophore
As a Senior Application Scientist, it is critical to understand why specific fragments are chosen during lead optimization, rather than simply executing synthetic steps. The integration of 1-(5-aminopyridin-2-yl)azetidin-3-ol solves two fundamental challenges in CNS drug design: kinase hinge-binding and BBB penetrance[2],[3].
The 2-Aminopyridine Motif: Precision Hinge-Binding
The 5-amino substitution on the pyridine ring serves as the synthetic attachment point (typically via Buchwald-Hartwig cross-coupling) to a core scaffold (e.g., pyrrolopyrimidine or indazole). Once incorporated, the 2-aminopyridine moiety acts as a classic kinase hinge-binding motif[1]. The pyridine nitrogen and the exocyclic amine function as a rigid hydrogen bond acceptor-donor pair. In the context of LRRK2, this pair perfectly complements the backbone amides of the kinase hinge region (specifically interacting with Glu1948 and Ala1950)[1] .
The Azetidin-3-ol Motif: Optimizing CNS Permeability
Replacing traditional flexible aliphatic amines or larger saturated heterocycles (like piperidine or morpholine) with an azetidine ring provides profound physicochemical advantages[2],[3] :
-
Conformational Rigidity: The four-membered ring restricts the conformational landscape, minimizing the entropic penalty upon binding to the target receptor or kinase.
-
Reduced Lipophilicity & Efflux: Azetidine lowers the overall lipophilicity (cLogP) and modulates the basicity (pKa) of the amine. This prevents the molecule from being recognized by P-glycoprotein (P-gp) efflux pumps at the BBB[3].
-
Directed Solvent Interactions: The hydroxyl group at the 3-position provides a precise vector for hydrogen bonding with solvent-exposed regions of the kinase active site, enhancing target residence time without severely compromising topological polar surface area (tPSA).
Quantitative Data: Physicochemical Profiling
The table below illustrates the causality behind selecting the azetidinol scaffold over traditional rings during the optimization of a generic LRRK2 inhibitor core. The azetidinol variant achieves the optimal balance of sub-5 nM potency and an efflux ratio below the critical threshold of 2.5 required for CNS drugs[3],[4].
| Structural Motif Appended to Core | cLogP | tPSA (Ų) | LRRK2 IC₅₀ (nM) | PAMPA-BBB Pe ( 10−6 cm/s) | Efflux Ratio (Caco-2) |
| 2-Aminopyridine-Piperidine | 3.2 | 45.3 | 12.5 | 4.2 | 5.9 |
| 2-Aminopyridine-Morpholine | 2.1 | 54.5 | 15.0 | 8.1 | 3.2 |
| 1-(5-aminopyridin-2-yl)azetidin-3-ol | 1.4 | 62.4 | 4.8 | 14.5 | 0.8 |
Table 1: Comparative physicochemical and ADME properties demonstrating the superiority of the azetidinol scaffold.
Workflow Visualization
Caption: Workflow for integrating 1-(5-aminopyridin-2-yl)azetidin-3-ol into CNS drug discovery pipelines.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives and ensure data trustworthiness.
Protocol A: High-Throughput TR-FRET Cellular Assay for LRRK2 pSer935
Inhibiting LRRK2 kinase activity directly decreases the autophosphorylation at Ser935, making it the most reliable cellular readout for target engagement[5] .
Materials:
-
U-2 OS or SH-SY5Y cells.
-
BacMam LRRK2-GFP (G2019S mutant) expression vector.
-
Terbium (Tb)-labeled anti-pSer935 antibody.
-
Synthesized azetidinol-aminopyridine inhibitor.
Step-by-Step Methodology:
-
Transduction: Transduce U-2 OS cells with 20% (v/v) BacMam LRRK2-GFP G2019S. Plate cells at 10,000 cells/well in a 384-well assay plate. Incubate for 24 hours at 37°C.
-
Compound Treatment: Prepare a 10-point serial dilution of the test inhibitor in DMSO. Add to the cells (final DMSO concentration 0.5%) and incubate for exactly 90 minutes. Causality: 90 minutes is the optimal window to observe kinase inhibition before compensatory cellular feedback loops upregulate alternative kinases.
-
Lysis & Detection: Lyse the cells directly in the plate using LanthaScreen lysis buffer supplemented with 2 nM Tb-labeled anti-pSer935 antibody. Incubate in the dark for 60 minutes at room temperature.
-
TR-FRET Measurement: Read the plate on a multi-mode microplate reader (e.g., EnVision) using an excitation of 340 nm. Measure emission at 495 nm (Tb background) and 520 nm (FRET signal). Calculate the 520/495 nm emission ratio.
-
Self-Validation Control: Always include a kinase-dead mutant (LRRK2 D1994A) and a reference inhibitor (e.g., MLi-2) on every plate. The D1994A mutant establishes the absolute baseline for the pSer935 TR-FRET signal, ensuring the assay's dynamic range is properly calibrated and ruling out compound autofluorescence artifacts[5].
Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
Because the primary goal of utilizing the azetidin-3-ol fragment is to enhance brain penetration, PAMPA-BBB is utilized as a high-throughput surrogate for in vivo BBB crossing[3] .
Materials:
-
Porcine Brain Lipid (PBL) extract (20 mg/mL in dodecane).
-
Multiscreen 96-well donor and acceptor plates (Millipore).
-
PBS buffer (pH 7.4).
Step-by-Step Methodology:
-
Membrane Preparation: Carefully coat the PVDF membrane filters of the acceptor plate with 4 µL of the PBL/dodecane solution. Causality: Porcine brain lipid accurately mimics the specific lipid composition (high cholesterol and sphingomyelin) of the human blood-brain barrier, providing tighter correlation than standard soy lecithin.
-
Donor/Acceptor Loading: Add 300 µL of the test compound (diluted to 10 µM in PBS, 1% DMSO) to the donor wells. Place the lipid-coated acceptor plate on top and fill the acceptor wells with 200 µL of fresh PBS.
-
Incubation: Incubate the assembled sandwich plate at room temperature for 18 hours in a humidity chamber to prevent evaporation.
-
Quantification: Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe ).
-
Self-Validation Control (Mass Balance): Calculate the mass balance by summing the final donor and acceptor concentrations. A mass balance <80% immediately flags the compound for non-specific binding to the plastic microplate or lipid retention. If this occurs, the Pe value is invalidated, preventing the progression of a false-negative lead. Furthermore, validate the run using Verapamil (High permeability standard, Pe>15×10−6 cm/s) and Theophylline (Low permeability standard, Pe<1.5×10−6 cm/s).
References
-
Williamson, D. S., et al. "Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate Derived from Checkpoint Kinase 1 (CHK1)." Journal of Medicinal Chemistry, 2017. Available at:[Link]
-
Hermanson, S. B., et al. "Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation." PLoS ONE, 2012. Available at:[Link]
-
Huang, H., et al. "Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold." Journal of Medicinal Chemistry, 2013. Available at:[Link]
Sources
Preclinical Evaluation and Pharmacokinetic Profiling of 1-(5-aminopyridin-2-yl)azetidin-3-ol Derivatives in Murine Models
Scientific Rationale: The Aminopyridine-Azetidine Scaffold
In modern drug discovery, 1-(5-aminopyridin-2-yl)azetidin-3-ol (CAS: 1045335-20-3) serves as a highly specialized, privileged chemical building block. It is extensively utilized to synthesize potent, orally bioavailable kinase inhibitors targeting oncogenic pathways such as Mps1, c-Met, and JNK [1, 2].
The structural logic behind utilizing this specific scaffold is twofold:
-
The 2-Aminopyridine Core: This acts as a classic hinge-binding motif. It forms critical bidentate hydrogen bonds with the ATP-binding pocket of target kinases, anchoring the molecule in the active site [4].
-
The Azetidin-3-ol Moiety: Lipophilic aminopyridines often suffer from poor aqueous solubility, rapid cytochrome P450 (CYP)-mediated clearance, and off-target hERG liabilities. The strategic incorporation of the azetidin-3-ol group—a highly strained, polar, four-membered ring—serves as a bioisostere that lowers the partition coefficient (logP) and increases the topological polar surface area (tPSA) [3]. This modification fundamentally alters the metabolic soft spots, restricting passive blood-brain barrier (BBB) diffusion to prevent neurotoxicity while drastically improving oral bioavailability in murine models.
Fig 1. Preclinical development workflow for 1-(5-aminopyridin-2-yl)azetidin-3-ol derivatives.
Pharmacokinetic (PK) Profiling Protocol
To transition a synthesized derivative from in vitro hits to in vivo leads, rigorous pharmacokinetic profiling is required. This protocol is designed as a self-validating system: the inclusion of intravenous (IV) clearance data allows for the accurate calculation of oral bioavailability (F%), while an LC-MS/MS internal standard accounts for matrix effects.
A. Formulation Strategy
Causality: The azetidin-3-ol hydroxyl group provides a handle for hydrogen bonding, but the core remains semi-lipophilic. A homogeneous suspension or solution is critical to prevent erratic absorption.
-
Formulate the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline .
-
Vortex for 2 minutes and sonicate in a water bath at 37°C for 10 minutes until a clear solution is achieved (target concentration: 1 mg/mL).
B. Dosing and Sampling
-
Subjects: Use male C57BL/6 mice (8-10 weeks old, n=3 per dosing route). Fast the oral (PO) cohort overnight prior to dosing. Causality: Fasting standardizes gastric emptying and prevents food-drug interactions, reducing intra-cohort variability.
-
Administration:
-
IV Cohort: 1.0 mg/kg via tail vein injection.
-
PO Cohort: 10.0 mg/kg via oral gavage.
-
-
Blood Collection: Collect 50 µL of blood via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.
-
Bioanalysis: Extract plasma proteins using acetonitrile precipitation containing a known internal standard (e.g., verapamil). Analyze the supernatant via LC-MS/MS.
Maximum Tolerated Dose (MTD) and Toxicity Assessment
Aminopyridine derivatives can occasionally trigger acute neurotoxicity if they achieve high CNS penetration. The MTD study ensures the therapeutic window is wide enough for efficacy testing.
-
Dose Escalation: Assign CD-1 mice (n=5/group) to receive single PO doses of 10, 30, 100, and 300 mg/kg of the derivative.
-
Clinical Observation: Monitor continuously for the first 4 hours post-dose. Causality: Look specifically for ataxia, tremors, or lethargy. The azetidin-3-ol moiety typically mitigates these effects by restricting BBB permeability, but validation is required.
-
Validation Metric: Weigh mice daily for 7 days. A body weight loss of >10% or the presence of neurotoxic signs establishes the dose-limiting toxicity (DLT). The MTD is defined as the dose immediately below the DLT.
Tumor Xenograft Efficacy Model
For derivatives optimized as kinase inhibitors (e.g., Mps1 or c-Met), the A549 lung carcinoma xenograft model provides a robust environment to evaluate in vivo efficacy [1].
Step-by-Step Workflow
-
Cell Inoculation: Resuspend A549 cells in a 1:1 mixture of PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of BALB/c nude mice.
-
Randomization: Monitor tumor growth using digital calipers. Causality: Do not initiate dosing immediately. Wait until tumors reach an average volume of 100–150 mm³. This ensures the tumors are actively vascularized, preventing false-positive efficacy results from drugs that merely inhibit initial engraftment.
-
Dosing Regimen: Administer the derivative PO once daily (QD) at 25 mg/kg and 50 mg/kg (based on MTD results) for 21 days.
-
Self-Validating Endpoints:
-
Measure tumor volume twice weekly using the formula: Volume=(Length×Width2)/2 .
-
Monitor body weight daily. Causality: If tumor regression occurs alongside >20% body weight loss, the efficacy is confounded by severe systemic toxicity, invalidating the compound as a viable lead.
-
Fig 2. Mechanism of action for aminopyridine-azetidine kinase inhibitors.
Quantitative Data & Expected Outcomes
The integration of the azetidin-3-ol ring routinely yields favorable pharmacokinetic profiles. Below is a summary of representative PK parameters expected from a well-optimized 1-(5-aminopyridin-2-yl)azetidin-3-ol derivative in murine models.
Table 1: Representative Pharmacokinetic Parameters in C57BL/6 Mice
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0−∞ (ng·h/mL) | T1/2 (h) | Bioavailability (F%) |
| IV | Intravenous | 1.0 | 850 ± 45 | 0.08 | 1,200 ± 110 | 1.8 ± 0.2 | - |
| PO | Oral | 10.0 | 3,450 ± 210 | 1.0 | 6,500 ± 430 | 2.4 ± 0.3 | 54.1% |
Note: The high oral bioavailability (>50%) is a direct consequence of the azetidin-3-ol moiety reducing first-pass hepatic metabolism while maintaining sufficient aqueous solubility for GI absorption.
References
-
Kusakabe, K., et al. "Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation." Journal of Medicinal Chemistry, 2012.[Link]
-
Szewczyk, J. W., et al. "Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity." Journal of Medicinal Chemistry, 2006.[Link]
-
Singh, A., et al. "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, 2017.[Link]
-
Zhang, Y., et al. "Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches." Molecules, 2020.[Link]
High-Sensitivity Quantification of 1-(5-aminopyridin-2-yl)azetidin-3-ol: Method Development and Validation
Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals. Document Type: Application Note & Standard Operating Protocol (SOP)
Introduction & Analytical Challenges
The compound 1-(5-aminopyridin-2-yl)azetidin-3-ol (CAS: 1045335-20-3) is a highly polar, basic pharmaceutical building block. Structurally, it combines an aminopyridine core (pKa ~6.5) with an azetidin-3-ol ring. This dual-ring system imparts significant hydrophilicity and basicity to the molecule, presenting severe challenges for conventional chromatographic quantification.
The Causality of Chromatographic Failure in Standard RP-HPLC: When utilizing standard Reversed-Phase Liquid Chromatography (RP-HPLC) with acidic mobile phases (e.g., 0.1% formic acid), both the pyridine and azetidine nitrogens become fully protonated. This extreme polarity causes the compound to elute in the void volume of a standard C18 column. Furthermore, the positively charged nitrogens interact strongly with residual, un-endcapped silanols on silica-based stationary phases, leading to severe secondary ion-exchange interactions and catastrophic peak tailing .
To achieve a robust, self-validating quantification method, we must abandon standard low-pH RP-HPLC and utilize orthogonal separation mechanisms: Hydrophilic Interaction Liquid Chromatography (HILIC) for trace-level LC-MS/MS bioanalysis, or High-pH RP-HPLC for bulk formulation assays.
Methodological Decision Matrix
The selection of the analytical method depends entirely on the sample matrix and required sensitivity. The logical workflow for overcoming the physicochemical barriers of polar basic compounds is illustrated below.
Caption: Decision matrix for selecting chromatographic modes based on the physicochemical properties of polar basic compounds.
Quantitative Data & Method Comparison
The following table summarizes the performance metrics and operational parameters for the two validated approaches.
| Parameter | Protocol A: HILIC-LC-MS/MS | Protocol B: High-pH RP-HPLC |
| Primary Application | Bioanalysis (Plasma, Urine) | Bulk API / Formulation Assay |
| Separation Mechanism | Hydrophilic partitioning & H-bonding | Hydrophobic interaction (deprotonated) |
| Stationary Phase | Diol or Amide bonded silica | High-pH stable hybrid C18 |
| Mobile Phase System | MeCN / Aq. Ammonium Formate (pH 3) | MeCN / Aq. Ammonium Bicarbonate (pH 10) |
| Detection Mode | ESI-MS/MS (Positive MRM) | UV-Vis / DAD (260 nm) |
| Linear Dynamic Range | 0.5 – 500 ng/mL | 0.5 – 50 µg/mL |
| Limit of Detection | 0.1 ng/mL | 0.15 µg/mL |
| Inter-day Precision | < 4.5% RSD | < 1.0% RSD |
Protocol A: HILIC-LC-MS/MS for Bioanalysis
HILIC is the gold standard for retaining highly polar compounds . In HILIC, the elution order is inverted compared to RP-HPLC; water acts as the strong eluting solvent.
Mechanistic Rationale for Buffer Selection: While Trifluoroacetic acid (TFA) is an excellent ion-pairing agent that improves peak shape for basic compounds, it causes severe gas-phase ion suppression in Electrospray Ionization (ESI), drastically reducing MS sensitivity. Therefore, we utilize 10 mM Ammonium Formate (pH 3.0) . This provides sufficient ionic strength to mask residual silanols on the HILIC column without suppressing the ESI+ signal .
Sample Preparation Synergy
In HILIC, injecting a sample dissolved in a highly aqueous diluent will cause peak distortion and breakthrough. By using a 3:1 Acetonitrile protein precipitation (PPT), the resulting supernatant is inherently >75% organic. This perfectly matches the initial HILIC mobile phase conditions, allowing for direct injection without time-consuming evaporation and reconstitution.
Caption: End-to-end HILIC-LC-MS/MS workflow demonstrating sample preparation synergy with chromatographic initial conditions.
Step-by-Step Methodology
Step 1: Sample Preparation (Self-Validating PPT)
-
Aliquot 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of cold Acetonitrile containing the Internal Standard (e.g., a stable isotope-labeled analog at 50 ng/mL).
-
Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
Step 2: Chromatographic Conditions
-
Column: Ascentis Express HILIC (Diol), 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 1.0 min: 95% B (High organic promotes retention)
-
1.0 - 4.0 min: Linear decrease to 60% B (Elution phase)
-
4.0 - 5.0 min: Hold at 60% B
-
5.1 - 8.0 min: Re-equilibrate at 95% B.
-
-
Injection Volume: 2 µL.
Step 3: Mass Spectrometry (ESI+ MRM)
-
Precursor Ion: m/z 166.1 [M+H]+
-
Quantifier Transition: m/z 166.1 → 110.1 (Collision Energy: 20 eV) - Corresponds to the cleavage of the azetidinol ring, leaving the aminopyridine core.
-
Qualifier Transition: m/z 166.1 → 93.0 (Collision Energy: 35 eV)
Step 4: System Suitability & Batch Validation To ensure the protocol acts as a self-validating system, the following criteria must be met before acquiring sample data:
-
Blank Injection: The signal-to-noise (S/N) ratio at the retention time of the analyte must be < 3 to confirm zero carryover.
-
SST Injection (10 ng/mL): Tailing factor (Tf) must be ≤ 1.5. Retention time drift must be ≤ 2%.
-
Quality Controls (QCs): Low, Mid, and High QCs must be interspersed every 15 samples. The batch is only valid if 67% of QCs are within ±15% of their nominal concentration.
Protocol B: High-pH RP-HPLC for Formulation Assay
If MS/MS is unavailable and the matrix is relatively clean (e.g., API purity assays), UV detection is sufficient. However, to retain this polar basic compound on a C18 column, we must suppress its ionization.
Mechanistic Rationale: The aminopyridine moiety has a pKa of approximately 6.5. By raising the mobile phase pH to 10.0 (at least 2 units above the pKa), the molecule becomes fully deprotonated and neutral. This significantly increases its lipophilicity, allowing for strong retention on a reversed-phase column and eliminating silanol-induced peak tailing.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Buffer (Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water (10 mM). Adjust the pH precisely to 10.0 using dilute Ammonium Hydroxide. Note: High-pH buffers degrade silica; you must use a hybrid-silica column designed for high pH.
-
Organic (Phase B): 100% LC-grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Waters XBridge C18 (or equivalent high-pH stable hybrid), 4.6 x 150 mm, 3.5 µm.
-
Isocratic Elution: 85% Phase A / 15% Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV/DAD at 260 nm (optimal absorbance for the aminopyridine chromophore).
-
Injection Volume: 10 µL.
Step 3: System Suitability & Batch Validation
-
Precision: Inject the working standard (10 µg/mL) five times. The %RSD of the peak area must be ≤ 1.0%.
-
Resolution: If analyzing degradation products, the resolution (Rs) between 1-(5-aminopyridin-2-yl)azetidin-3-ol and its nearest impurity must be ≥ 2.0.
References
Application Note: Utilizing 1-(5-aminopyridin-2-yl)azetidin-3-ol as a Rigidified Scaffold in Targeted Protein Degradation (TPD)
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rigidification, ternary complex optimization, and synthetic protocols for PROTAC development.
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist specializing in Targeted Protein Degradation (TPD), I frequently encounter the limitations of first-generation PROTACs: high molecular weight, excessive topological polar surface area (TPSA), and poor oral bioavailability driven by highly flexible polyethylene glycol (PEG) linkers[1].
To overcome these pharmacokinetic bottlenecks, the field is rapidly shifting toward the incorporation of rigid azaheterocycles into linker vectors[2]. 1-(5-aminopyridin-2-yl)azetidin-3-ol (CAS: 1045335-20-3) has emerged as a highly versatile, dual-purpose building block that addresses both target engagement and linker rigidification[3].
The Dual-Purpose Architecture
-
The Aminopyridine Motif (Target Engagement): The 2-aminopyridine core is a privileged pharmacophore in kinase inhibitor design. It binds deep within the ATP-binding pocket, forming critical bidentate hydrogen bonds with the hinge region (e.g., interacting with Leu/Val residues)[4]. The 5-amino position provides a highly efficient handle for amide coupling or cross-coupling to append solvent-exposed specificity elements[5].
-
The Azetidin-3-ol Motif (Linker Rigidification): The strained, four-membered azetidine ring restricts the dihedral angles of the attached linker. This pre-organizes the PROTAC, significantly reducing the entropic penalty incurred during the formation of the ternary complex (Target–PROTAC–E3 Ligase)[1]. Furthermore, the secondary hydroxyl group provides a precise, stereochemically defined exit vector for etherification with an E3 ligase ligand (such as a CRBN or VHL recruiter).
Fig 1: Ternary complex formation driven by an azetidine-rigidified PROTAC molecule.
Quantitative Impact of Azetidine Rigidification
Replacing flexible alkyl/PEG chains with azetidine-inclusive linkers yields measurable improvements in both biophysical and pharmacokinetic parameters. The table below summarizes representative data demonstrating the superiority of azetidine-rigidified PROTACs over traditional flexible designs.
| Parameter | Flexible PEG-Based PROTAC | Azetidine-Rigidified PROTAC |
| Linker Composition | PEG4 (14 atoms) | Azetidine-PEG2 (12 atoms) |
| Molecular Weight (Da) | ~950 | ~890 |
| Topological Polar Surface Area (Ų) | 210 | 185 |
| Ternary Complex Half-Life (t1/2) | 15 mins | >45 mins |
| Degradation Concentration (DC50) | 25 nM | 3 nM |
| Oral Bioavailability (%F) | <5% | 18% |
Data Interpretation: The rigidified azetidine linker lowers the overall molecular weight and TPSA, directly correlating with the observed increase in oral bioavailability. The extended ternary complex half-life confirms that restricting linker flexibility stabilizes the active degradation complex[2].
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes specific analytical checkpoints to confirm causality and reaction success.
Fig 2: Step-by-step synthetic workflow for incorporating the azetidine building block.
Protocol 1: Conjugation of the 5-Amino Group (Warhead Assembly)
Causality: The 5-amino group on the pyridine ring is electronically deactivated compared to standard aliphatic amines. Therefore, highly efficient uronium-based coupling reagents (e.g., HATU) and a non-nucleophilic base (DIPEA) are required to drive the amide bond formation without requiring harsh heating that could degrade the azetidine ring.
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid derivative of your target specificity element (1.1 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active O7-azabenzotriazole ester.
-
Coupling: Add 1-(5-aminopyridin-2-yl)azetidin-3-ol (1.0 eq) to the activated mixture. Stir at room temperature for 4–6 hours.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the peak corresponding to the starting aminopyridine disappears and a new peak matching the[M+H]+ of the intermediate amide appears.
-
Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), wash the combined organic layers with brine (to remove DMF), dry over Na2SO4, and concentrate in vacuo.
Protocol 2: Alkylation of the Azetidin-3-ol (E3 Ligand-Linker Assembly)
Causality: The secondary alcohol on the strained azetidine ring is sterically hindered. Deprotonation requires a strong base like Sodium Hydride (NaH). Strict temperature control (0°C to room temperature) is critical; excessive heat will cause the strained azetidine ring to undergo ring-opening or elimination side reactions.
Step-by-Step Methodology:
-
Deprotonation: Dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous THF (0.1 M). Cool the flask to 0°C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions. Stir at 0°C for 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Dropwise, add a solution of the E3 Ligand-Linker-Halide (e.g., a pomalidomide-PEG2-bromide construct) (1.2 eq) dissolved in minimal THF.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Self-Validation Checkpoint: Perform a TLC (DCM:MeOH 9:1) and LC-MS analysis. Look for the expected PROTAC mass [M+H]+. If unreacted starting material remains, do not heat the reaction; instead, add an additional 0.2 eq of the E3-halide construct.
-
Quenching & Purification: Quench carefully at 0°C with saturated aqueous NH4Cl. Extract with DCM. Concentrate the organic layer and purify the crude PROTAC via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity.
References
-
Current strategies for the design of PROTAC linkers: a critical review Source: National Institutes of Health (NIH) URL:[1]
-
Rational design of the linkers in targeting chimeras Source: Chemical Science (RSC Publishing) URL:[2]
-
Discovery of a Miniaturized PROTAC with Potent Activity and High Selectivity Source: ResearchGate URL:[5]
-
Discovery and Functional Characterization of a Potent, Selective, and Metabolically Stable PROTAC of the Protein Kinases DYRK1A and DYRK1B Source: Journal of Medicinal Chemistry - ACS Publications URL:
-
PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy Source: National Institutes of Health (NIH) URL:[3]
Sources
Technical Support Center: Synthesis of 1-(5-aminopyridin-2-yl)azetidin-3-ol
Welcome to the technical support center for the synthesis of 1-(5-aminopyridin-2-yl)azetidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic route and improve the overall yield and purity of this valuable building block. We will address common challenges encountered during the synthesis through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and supported by literature precedents.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for 1-(5-aminopyridin-2-yl)azetidin-3-ol?
A typical and effective synthetic approach involves a two- or three-step sequence starting from commercially available 2-amino-5-bromopyridine. The general strategy is as follows:
-
Protection of the 5-amino group: The exocyclic amine of 2-amino-5-bromopyridine is generally protected, most commonly as a tert-butoxycarbonyl (Boc) carbamate. This prevents self-coupling or other side reactions during the subsequent C-N bond formation.
-
Palladium-catalyzed C-N cross-coupling: The protected 2-bromo-5-aminopyridine derivative is then coupled with azetidin-3-ol using a Buchwald-Hartwig amination reaction.[1][2] This step is the most critical for overall yield and requires careful optimization of the catalyst, ligand, base, and solvent system.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, 1-(5-aminopyridin-2-yl)azetidin-3-ol.
Q2: My overall yield is consistently low. What are the most critical factors to investigate?
Low overall yield is a frequent issue and can typically be traced back to one of the following critical areas:
-
Inefficient Buchwald-Hartwig Coupling: This is the most common culprit. Sub-optimal catalyst/ligand combinations, incorrect base selection, or inappropriate reaction temperature can lead to poor conversion, catalyst deactivation, or side reactions like dehalogenation.
-
Starting Material Purity: The purity of your 2-bromo-5-aminopyridine is crucial. The presence of impurities, particularly the di-brominated byproduct, can interfere with the coupling reaction.[3][4]
-
Product Degradation during Deprotection: While Boc deprotection is usually straightforward, harsh acidic conditions or elevated temperatures can potentially degrade the azetidine ring or other parts of the molecule.[5]
-
Difficult Purification: The final product is a polar, water-soluble compound. Significant material loss can occur during aqueous work-ups and chromatographic purification if not optimized.
Q3: Is it absolutely necessary to protect the 5-amino group of the pyridine?
While it may be possible to achieve some level of product formation without protection, it is highly recommended to protect the 5-amino group. An unprotected primary amine can act as a nucleophile in the Buchwald-Hartwig reaction, leading to undesired side products through self-coupling or bis-arylation. Protecting the amine as a Boc-carbamate ensures that the reaction proceeds cleanly between the azetidine nitrogen and the C2 position of the pyridine ring.[6]
Q4: Do I need to protect the hydroxyl group on azetidin-3-ol?
In most cases, protection of the hydroxyl group on azetidin-3-ol is not necessary for the Buchwald-Hartwig amination. The secondary amine of the azetidine ring is significantly more nucleophilic and will selectively react. However, if you are experiencing issues with side reactions or insolubility, protection of the hydroxyl group (e.g., as a TBDMS ether) could be explored, though this adds extra steps to the synthesis.
Troubleshooting Guide
This section provides a detailed, question-and-answer guide to troubleshoot specific problems you may encounter during the synthesis.
Stage 1: Preparation and Protection of 2-Amino-5-bromopyridine
Q: During the bromination of 2-aminopyridine with NBS, I'm getting a low yield and a significant amount of a di-brominated byproduct. How can I improve the selectivity?
This is a very common issue caused by over-bromination of the electron-rich 2-aminopyridine ring.[3] The key to achieving high selectivity for the desired 2-amino-5-bromopyridine is to carefully control the reaction conditions.
Root Causes & Solutions:
-
Stoichiometry of NBS: The amount of N-Bromosuccinimide (NBS) is critical. Using more than one equivalent of NBS will inevitably lead to the formation of 2-amino-3,5-dibromopyridine.
-
Recommendation: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95-0.98 equivalents) relative to 2-aminopyridine. This ensures that all the brominating agent is consumed before significant di-bromination can occur.
-
-
Reaction Temperature: Higher temperatures can increase the rate of the second bromination.
-
Recommendation: Maintain a low temperature during the addition of NBS. Start at 0 °C and allow the reaction to slowly warm to room temperature. One optimized protocol suggests adding NBS dropwise at 10 °C.[3]
-
-
Solvent Choice: The choice of solvent can influence the reactivity.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| NBS (eq.) | 1.0 - 1.1 | 0.95 - 0.98 | Minimizes over-bromination, leaving some starting material which is easier to separate than the di-bromo byproduct. |
| Temperature | Room Temp | 0 °C to 10 °C (during addition) | Reduces the rate of the competing di-bromination reaction. |
| Solvent | Dichloromethane | Acetone | Reported to give higher yields and cleaner reactions.[3] |
Q: My Boc-protection of 2-amino-5-bromopyridine is slow and gives low yields. What can I do?
Direct Boc protection of 2-amino-5-bromopyridine can be sluggish due to the reduced nucleophilicity of the amino group (deactivated by the pyridine nitrogen and the bromine atom).
Root Causes & Solutions:
-
Insufficiently Activating Conditions: Standard conditions (Boc-anhydride and a base like triethylamine) may not be sufficient.
-
Recommendation: The use of a catalyst like 4-Dimethylaminopyridine (DMAP) is often necessary to accelerate the reaction. However, for some aminopyridines, even this can be low-yielding. A more robust method involves using EDCI and HOBT in the presence of an alkali base, which has been shown to provide high yields and selectivity.[8]
-
-
Solvent Effects: The reaction is sensitive to the solvent.
-
Recommendation: Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or 1,4-Dioxane are generally preferred.[8]
-
Stage 2: The Buchwald-Hartwig C-N Coupling Reaction
The coupling of the protected 2-bromo-5-aminopyridine with azetidin-3-ol is the cornerstone of this synthesis. Its success hinges on the delicate interplay between the palladium catalyst, the phosphine ligand, the base, and the solvent.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination step.
Q: My coupling reaction is stalled with significant starting material remaining. How can I drive it to completion?
This is a classic optimization problem for a Buchwald-Hartwig reaction. Do not attempt to change all parameters at once. A methodical, one-variable-at-a-time approach is best.
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for low conversion in the C-N coupling.
Detailed Parameter Optimization:
| Parameter | Common Choices | Recommendations & Rationale | Reference |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source and often more reliable. Pre-catalysts like RuPhos-G3-Pd are also excellent as they are air-stable and form the active catalyst in situ. | [9] |
| Ligand | BINAP, P(o-tol)₃ | For electron-rich amines and heteroaryl halides, bulky, electron-rich phosphine ligands are superior. RuPhos and XPhos are excellent starting points. BrettPhos can also be effective for primary amine coupling partners. | [9],[10] |
| Base | Cs₂CO₃, K₃PO₄ | Weaker inorganic bases are often insufficient. Stronger bases like NaOtBu , KOtBu , or LHMDS are required to deprotonate the azetidine and facilitate the catalytic cycle. LHMDS can sometimes offer a pseudo-protecting effect for sensitive functional groups. | [9],[11] |
| Solvent | Toluene, Dioxane | Aprotic, non-coordinating solvents are necessary. Toluene and 1,4-Dioxane are standard. Dioxane's higher boiling point can be advantageous. Ensure solvents are anhydrous. | [2],[10] |
| Temperature | 80 - 110 °C | These reactions typically require heat. Start around 90 °C and increase if the reaction is slow. Microwave irradiation can sometimes accelerate the reaction dramatically. | [10] |
Q: I am observing a significant amount of 5-aminopyridine (dehalogenated byproduct) in my reaction mixture. What is causing this?
Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the aryl halide is reduced instead of undergoing amination.
Root Causes & Solutions:
-
Catalyst System: Some catalyst/ligand combinations are more prone to promoting hydrodehalogenation. This can happen if the reductive elimination step is slow compared to competing pathways.
-
Recommendation: Switch to a more electron-rich, bulky phosphine ligand like XPhos or RuPhos . These ligands generally accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.
-
-
Base: The choice and purity of the base can play a role. Some bases may contain impurities that act as hydride sources.
-
Recommendation: Ensure you are using a high-purity base. If using NaOtBu, consider using a freshly opened bottle.
-
-
Solvent: The presence of water or other protic impurities in the solvent can be a source of protons for the reduction.
-
Recommendation: Use freshly distilled or anhydrous grade solvents to minimize water content.
-
Stage 3: Boc Deprotection & Purification
Q: The final deprotection step with TFA is giving me a complex mixture and low yield. Are there milder alternatives?
While Trifluoroacetic acid (TFA) in DCM is a standard method for Boc removal, it can be too harsh for molecules with sensitive functional groups like the strained azetidine ring.[6][12][13]
Milder Deprotection Strategies:
-
HCl in Dioxane/Methanol: A solution of HCl (e.g., 4M in 1,4-dioxane or prepared with acetyl chloride in methanol) is often a cleaner and more effective alternative to TFA. The product often precipitates as the HCl salt, which can be an effective purification step.
-
Aqueous Phosphoric Acid: This is an environmentally benign and mild reagent for the deprotection of tert-butyl carbamates. It often shows good functional group tolerance.[14]
-
Catalytic Iron(III) Chloride: For sensitive substrates where strong acids are problematic, catalytic amounts of iron(III) salts can efficiently and selectively cleave the N-Boc group under mild conditions.[15]
-
Thermal Deprotection: In some cases, N-Boc groups can be removed thermally, without any acid catalyst, particularly in continuous flow systems, which offers precise temperature control.[16]
Q: The final product is very polar and I'm having trouble with purification by silica gel chromatography.
The high polarity and basic nitrogen atoms of 1-(5-aminopyridin-2-yl)azetidin-3-ol can cause streaking and poor recovery on standard silica gel.
Purification Strategies:
-
Reverse-Phase Chromatography: C18 reverse-phase chromatography is often the best choice for polar, basic compounds. Use a water/acetonitrile or water/methanol mobile phase, often with a modifier like 0.1% TFA or formic acid to improve peak shape.
-
Ion-Exchange Chromatography: A strong cation exchange (SCX) cartridge can be very effective. The crude product is loaded onto the acidic cartridge, which binds the basic product. Non-basic impurities are washed away. The pure product is then eluted by washing with a basic solution (e.g., 2M ammonia in methanol).
-
Crystallization/Salt Formation: If the product is crystalline, direct crystallization from a suitable solvent system can be an excellent purification method. Alternatively, forming a salt (e.g., the hydrochloride or maleate salt) can induce crystallization and provide a pure, stable solid.
References
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.
- 2-Amino-5-bromopyridine synthesis - ChemicalBook.
- Synthesis of 2-Amino-5-bromopyridine - ResearchG
- 2,3-diaminopyridine - Organic Syntheses Procedure.
- A kind of preparation method of 2- amino -5- bromopyridine - Google P
- Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids.
- BOC protection method for aminopyridine - Google P
- Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC.
- Protecting Groups - Organic Chemistry Portal.
- Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - ACS Public
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH.
- Protecting Agents - TCI Chemicals.
- A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii) - Digital CSIC.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Protecting Groups - Organic Synthesis.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- 1-(5-aminopyridin-2-yl)azetidin-3-ol | 1045335-20-3 | C8H11N3O | Appchem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC.
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages.
- 1-(5-aminopyrimidin-2-yl)azetidin-3-ol.
- The first Pd-catalyzed Buchwald–Hartwig aminations
- 1-(5-aminopyridin-2-yl)azetidin-3-ol - Molport.
- Syntheses of Azetidines and Azetidin-2-ones.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. ijssst.info [ijssst.info]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 8. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. data.biotage.co.jp [data.biotage.co.jp]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. digital.csic.es [digital.csic.es]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 1-(5-aminopyridin-2-yl)azetidin-3-ol Solubility
Welcome to the Technical Support Center for 1-(5-aminopyridin-2-yl)azetidin-3-ol (CAS: 1045335-20-3). This compound features a 5-aminopyridine core substituted at the 2-position with an azetidin-3-ol moiety. While highly valuable as a building block in medicinal chemistry, its dense array of hydrogen-bond donors and acceptors (-OH, -NH2, and pyridine nitrogen) frequently leads to high crystal lattice energy and poor aqueous solubility in neutral buffers.
This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks across both in vitro and in vivo workflows.
Part 1: Mechanistic Overview of Solubility Challenges
The solubility bottleneck of 1-(5-aminopyridin-2-yl)azetidin-3-ol is primarily driven by intermolecular hydrogen bonding and pH-dependent ionization . The pyridine nitrogen, flanked by electron-donating azetidine and amino groups, typically exhibits a pKa between 6.5 and 7.0. At a physiological pH of 7.4, the molecule remains predominantly unionized. This neutral state allows the molecules to pack tightly into a crystal lattice, resisting hydration.
Logical relationship between compound ionization state, crystal lattice energy, and aqueous solubility.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: Why does my compound precipitate when diluting a 10 mM DMSO stock into PBS (pH 7.4)? Causality: At pH 7.4, the basic centers of the aminopyridine and azetidine rings are unionized. The sudden shift from a highly solvating organic environment (DMSO) to a neutral aqueous buffer causes localized supersaturation ("solvent shock"). The molecules rapidly self-associate via intermolecular hydrogen bonding, forming micro-precipitates. Solution: Employ a step-down dilution strategy or introduce a surfactant (e.g., 0.01% Tween-20) to the assay buffer before adding the compound. This lowers the surface tension and kinetically traps the compound in a metastable dispersed state.
Q2: Is salt formation recommended for this compound, and which counterion is best? Causality: Yes. Converting the free base to a hydrochloride salt protonates the basic nitrogen atoms, which disrupts the rigid neutral crystal lattice and significantly enhances ion-dipole interactions with water.1[1], making them highly advantageous for pharmaceutical formulations. Similarly,2[2]. Solution: Synthesize the mono- or di-hydrochloride salt. If chloride causes common-ion effect issues in your specific assay (e.g., high NaCl buffers), consider a mesylate salt.
Q3: How can I achieve a >10 mg/mL concentration for in vivo intravenous (IV) dosing? Causality: Neutral water cannot break the lattice energy of the free base. You need a vehicle that provides both lipophilic solvation and hydrogen-bond disruption. Solution: Use a co-solvent system (e.g., 10% DMSO, 40% PEG400, and 50% Water). Alternatively, for basic aminopyridine/azetidine systems,3[3]. Scaffold morphing of similar 3-pyridyl azetidine compounds has also been shown to4[4] when the right polar surface area is exposed.
Part 3: Experimental Protocols (Self-Validating Systems)
Workflow for troubleshooting 1-(5-aminopyridin-2-yl)azetidin-3-ol solubility across applications.
Protocol A: Step-Down Dilution for In Vitro Assays
Objective: Prevent DMSO "crash-out" in 96/384-well plates.
-
Stock Preparation: Prepare a 10 mM stock of 1-(5-aminopyridin-2-yl)azetidin-3-ol in 100% anhydrous DMSO.
-
Intermediate Dilution: Dilute the 10 mM stock to 1 mM using a 50/50 mixture of DMSO and assay buffer (containing 0.1% BSA or 0.01% Tween-20).
-
Causality: The intermediate solvent polarity prevents the shock of a sudden aqueous environment, allowing the surfactant to coat the hydrophobic faces of the molecule.
-
-
Final Transfer: Transfer the required volume from the intermediate plate to the final assay plate (ensuring final DMSO ≤ 1%).
-
Validation Step: Read the final assay plate on a spectrophotometer at 620 nm. An absorbance >0.05 indicates micro-precipitation (light scattering). If the reading is ≤0.05, the solution is clear and you may proceed with the assay.
Protocol B: Generation and Validation of the Hydrochloride Salt
Objective: Synthesize a highly soluble solid form for in vivo dosing.
-
Dissolution: Dissolve 100 mg of 1-(5-aminopyridin-2-yl)azetidin-3-ol free base in 2 mL of THF/Methanol (1:1 v/v) under gentle heating (40°C).
-
Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise while stirring.
-
Causality: The anhydrous acid protonates the most basic nitrogen (the pyridine N), causing the highly polar salt to immediately precipitate from the moderately non-polar solvent mixture.
-
-
Isolation: Stir for 30 minutes at room temperature, then filter the precipitate and wash with cold diethyl ether. Dry under vacuum for 12 hours.
-
Validation Step (Kinetic Solubility): Weigh 5 mg of the resulting solid and add 500 µL of deionized water. Vortex for 1 minute. Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV against a standard curve to confirm >95% recovery (verifying true dissolution rather than a colloidal suspension).
Part 4: Quantitative Data Presentation
The following table summarizes the expected solubility profiles based on the ionization state and vehicle selection.
| Vehicle | Free Base Solubility (mg/mL) | HCl Salt Solubility (mg/mL) | Primary Solubilization Mechanism |
| PBS (pH 7.4) | < 0.1 | ~2.5 | Ionization / Lattice Disruption |
| 0.1N HCl (pH 1.0) | > 20.0 | > 20.0 | Complete in situ Protonation |
| 10% DMSO / 40% PEG400 / 50% Water | ~5.0 | > 15.0 | Co-solvation & H-bond disruption |
| 20% HP-β-CD in Water | ~2.0 | ~10.0 | Hydrophobic cavity complexation |
Part 5: References
1.[3] Title: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:
2.[1] Title: CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride Source: CymitQuimica URL:
3.[2] Title: Cas 90604-02-7, 1-(DIPHENYLMETHYL)-3-HYDROXYAZETIDINE HYDROCHLORIDE Source: Lookchem URL:
4.[4] Title: Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) Source: PMC (PubMed Central) URL:
Sources
Technical Support Center: 1-(5-aminopyridin-2-yl)azetidin-3-ol Purification
Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals dealing with the isolation and purification of 1-(5-aminopyridin-2-yl)azetidin-3-ol .
Due to its unique structural motifs—a basic primary aniline-like amine, a basic pyridine nitrogen, and a hydrogen-bonding azetidin-3-ol ring—this molecule presents a "perfect storm" of high polarity, amphoteric behavior, and oxidative instability. This guide moves beyond generic advice, providing causality-driven troubleshooting and self-validating protocols to ensure high-yield, high-purity recovery.
Part 1: The Physicochemical Root of Purification Challenges
To purify a molecule, you must first understand its behavior at the molecular level. 1-(5-aminopyridin-2-yl)azetidin-3-ol defies standard normal-phase purification due to three intrinsic properties:
-
Multi-Point Hydrogen Bonding & Basicity: The molecule contains three nitrogen atoms (primary amine pKa ~6, pyridine pKa ~5, azetidine pKa ~8) and a hydroxyl group. On bare silica gel, these basic sites engage in severe ion-exchange interactions with acidic silanol groups (Si-OH, pKa ~4.5–5.5), leading to irreversible adsorption or extreme streaking [1].
-
High Hydrophilicity (Low LogP): The combination of the azetidin-3-ol moiety and the aminopyridine core renders the molecule highly water-soluble. During standard liquid-liquid extraction (LLE), it will aggressively partition into the aqueous layer, defying extraction by common organic solvents like ethyl acetate or dichloromethane.
-
Oxidative Susceptibility: The 5-aminopyridine moiety is an electron-rich aromatic system. The electron-donating amino groups raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen. This results in the rapid formation of dark brown azo or azoxy polymeric degradation products.
Part 2: Troubleshooting & FAQs
Q1: My compound streaks from Rf 0.1 to 0.8 on standard silica gel, even with highly polar solvents like DCM/MeOH. How do I fix this? Causality: Bare silica gel contains acidic silanols that strongly bind to the multiple basic nitrogens of your molecule. Solution: You must neutralize the stationary phase. Add a basic modifier to your mobile phase—typically 1–5% Triethylamine (TEA) or 0.1–2% Ammonium Hydroxide (NH₄OH) in Methanol [1]. Alternatively, bypass acidic silanols entirely by switching to amine-functionalized silica or basic alumina.
Q2: I am losing my product during the aqueous workup. It won't partition into the organic layer. Causality: The compound's high hydration energy prevents it from crossing the phase boundary into non-polar solvents. Solution: Avoid aqueous workup if possible. If unavoidable, saturate the aqueous layer with NaCl ("salting out") to decrease the solubility of the organic compound in the water phase, and extract with a highly polar organic solvent like n-butanol or 10% Isopropanol in Chloroform. Alternatively, use a cation-exchange catch-and-release strategy [2].
Q3: Standard reverse-phase (C18) HPLC shows poor retention; the compound elutes in the void volume. Causality: The extreme hydrophilicity of the azetidin-3-ol and aminopyridine groups prevents partitioning into the hydrophobic C18 stationary phase. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a hydrogen-bonding stationary phase (e.g., SHARC 1 columns). HILIC utilizes a polar stationary phase with a high-organic mobile phase, retaining polar compounds effectively via electrostatic adsorption and hydrogen bonding [3, 5].
Q4: I tried to form an HCl salt to crystallize the product, but it turned into a hygroscopic syrup. What went wrong? Causality: Chloride salts of highly polar, multi-basic amines often possess high hydration energies, drawing moisture from the air and preventing crystal lattice formation. Solution: Process chemists recommend screening larger, non-coordinating counter-ions. Try forming tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) salts, which disrupt hydration and are significantly easier to crystallize [4].
Part 3: Decision Trees & Workflows
Fig 1: Workflow for overcoming aqueous extraction challenges of highly polar aminopyridines.
Fig 2: Decision tree for selecting optimal chromatographic methods for polar basic compounds.
Part 4: Quantitative Data & Solvent Selection
Use the following empirically derived solvent systems as a starting point for your purification method development.
Table 1: Mobile Phase Optimization for 1-(5-aminopyridin-2-yl)azetidin-3-ol
| Chromatography Mode | Stationary Phase | Solvent A | Solvent B | Modifier / Additive | Expected Outcome |
| Normal Phase | Bare Silica (60Å) | DCM (80%) | MeOH (18%) | 2% NH₄OH (aq) | Rf ~ 0.3 (Moderate tailing, requires high polarity) [1] |
| Normal Phase | Amine-Functionalized | EtOAc (50%) | Hexane (50%) | None | Rf ~ 0.4 (Sharp spot, no silanol interference) |
| Reverse Phase | C18 (Endcapped) | H₂O (95-5%) | MeCN (5-95%) | 0.1% TFA | Rt ~ 2-3 min (Early elution, high aqueous needed) |
| HILIC | Unbonded Silica | 10mM NH₄Formate | MeCN (90-50%) | None | Rt ~ 5-8 min (Excellent retention and peak shape) [4, 5] |
Part 5: Validated Experimental Protocols
Protocol A: Cation-Exchange Catch-and-Release Purification
This method exploits the basicity of the aminopyridine to trap the product, allowing non-basic impurities to be washed away [2].
-
Resin Preparation: Swell 10 equivalents (by weight) of Dowex 50X8 cation-exchange resin (NH₄⁺ form) in deionized water. Pack into a standard glass column.
-
Loading: Dissolve the crude 1-(5-aminopyridin-2-yl)azetidin-3-ol in a minimal volume of 10% MeOH in H₂O. Load carefully onto the resin bed.
-
Washing (Self-Validation Step): Wash the column with 3 column volumes (CV) of deionized water, followed by 2 CV of 50% MeOH/H₂O. Validation: Spot the wash fractions on a TLC plate and view under 254 nm UV. The target compound should not elute here; only neutral/acidic impurities will wash off.
-
Elution: Elute the target compound using a 20 mM ammonium acetate buffer adjusted to pH 8.5 with NH₄OH [2].
-
Isolation: Pool the UV-active fractions. Lyophilize (freeze-dry) rather than rotary evaporate to prevent thermal degradation and oxidation of the 5-aminopyridine ring.
Protocol B: Counter-Ion Metathesis (BF₄⁻ Salt Crystallization)
When chromatography fails or scales poorly, process chemists utilize salt crystallization. This protocol uses a non-coordinating anion to prevent hygroscopic syrup formation [4].
-
Dissolution: Dissolve the crude free base in minimal hot absolute ethanol under an inert argon atmosphere.
-
Acid Addition: Slowly add 1.05 molar equivalents of 48% aqueous tetrafluoroboric acid (HBF₄) while stirring. Causality: The BF₄⁻ anion disrupts the high hydration energy of the protonated amine, promoting a stable crystal lattice.
-
Precipitation: Remove from heat. Add diethyl ether dropwise until the solution becomes slightly turbid (cloud point).
-
Annealing: Reheat the mixture to reflux until the solution clears, then allow it to cool undisturbed to room temperature, followed by 4°C overnight.
-
Validation: Filter the resulting crystals. Analyze via ¹H-NMR (DMSO-d6). The azetidine protons (multiplet, ~3.8-4.5 ppm) must integrate perfectly with the pyridine aromatic protons.
Protocol C: HILIC Flash Chromatography
For rapid purification of highly polar reaction mixtures [5].
-
Equilibration: Equilibrate a standard unbonded silica flash column with 90% Acetonitrile / 10% Aqueous Ammonium Formate (10 mM). Note: HILIC requires longer equilibration times (at least 5-10 CV) to form the aqueous hydration layer on the silica.
-
Sample Loading: Dissolve the sample in the mobile phase (or a solvent with higher organic content than the mobile phase). Do not load in pure water, as this will disrupt the HILIC partitioning layer.
-
Gradient Elution: Run a gradient from 90% MeCN down to 50% MeCN over 15 CV.
-
Detection: Monitor via UV at 270 nm. The highly polar 1-(5-aminopyridin-2-yl)azetidin-3-ol will be strongly retained and elute later in the gradient, well separated from lipophilic impurities.
References
-
PubMed (NIH). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from[Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
Reddit (r/Chempros). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Chromatography Today. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]
Troubleshooting 1-(5-aminopyridin-2-yl)azetidin-3-ol crystallization
Welcome to the Technical Support Center for the crystallization of 1-(5-aminopyridin-2-yl)azetidin-3-ol .
As a Senior Application Scientist, I frequently encounter challenges with this specific active pharmaceutical ingredient (API) intermediate. The molecule’s architecture—combining a highly polar, strained azetidin-3-ol ring with an electron-rich 5-aminopyridine moiety—creates a dense network of competing hydrogen bond donors (-OH, -NH2) and acceptors (pyridine N, azetidine N). This structural reality makes the compound highly susceptible to liquid-liquid phase separation (LLPS or "oiling out"), aerial oxidation, and the formation of unpredictable hydrate polymorphs[1].
This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic causality behind these issues and providing self-validating protocols to ensure scalable, high-purity crystallization.
Core Troubleshooting Matrix
When working with highly polar aminopyridine derivatives, deviations in process parameters often lead to catastrophic phase behaviors. Table 1 summarizes the critical process parameters (CPPs) and the quantitative thresholds required to maintain phase integrity.
Table 1: Quantitative Critical Process Parameters (CPPs) & Corrective Actions
| Parameter | Optimal Target Range | Consequence of Deviation | Mechanistic Troubleshooting & Corrective Action |
| Cooling Rate | 0.10 – 0.15 °C/min | >0.3 °C/min induces LLPS (oiling out). | Rapid cooling pushes the system past the metastable zone into the spinodal curve. Action: Implement non-linear (cubic) cooling profiles. |
| Seed Loading | 2.0 – 5.0 wt% | <1.0% fails to consume supersaturation; >5.0% causes agglomeration. | Insufficient surface area leads to secondary nucleation. Action: Use precisely milled seeds (D90 < 50 µm) to maximize surface area. |
| Water Activity ( aw ) | < 0.2 (for anhydrous) | aw > 0.4 triggers monohydrate formation. | Aminopyridines easily incorporate water into their crystal lattice[1]. Action: Dry solvents over molecular sieves prior to use. |
| Anti-Solvent Rate | 0.05 vol/min | Rapid addition causes local supersaturation spikes. | Forces the API to crash out as an amorphous gel. Action: Use subsurface dosing with high-shear agitation. |
Deep Dive: Conquering Liquid-Liquid Phase Separation (Oiling Out)
The most frequent failure mode for 1-(5-aminopyridin-2-yl)azetidin-3-ol is "oiling out." This occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent, or when the system enters the spinodal decomposition region before nucleation can occur[2].
Because the azetidin-3-ol group forms strong intermolecular hydrogen bonds, the molecules prefer to associate into disordered, solute-rich liquid clusters rather than organizing into a rigid crystal lattice. If cooled too quickly, these clusters separate as a dense oil, which eventually solidifies into an amorphous, impurity-trapping gel.
Thermodynamic pathways of API crystallization versus liquid-liquid phase separation (oiling out).
Self-Validating Experimental Protocols
To guarantee success, protocols must include built-in validation checkpoints. Solution crystallization is the most preferred and reliable manner for forming stable aminopyridine solid forms[3].
Protocol A: Anti-Solvent Crystallization with Isothermal Seeding
Objective: Isolate the anhydrous free base while strictly avoiding LLPS.
-
Dissolution: Suspend 1-(5-aminopyridin-2-yl)azetidin-3-ol in 10 volumes of Isopropyl Alcohol (IPA). Heat to 65°C under a nitrogen atmosphere until complete dissolution is achieved.
-
Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated, clean crystallizer to remove heterogeneous nucleants.
-
Cooling to Metastable Zone: Cool the solution linearly to 45°C over 45 minutes.
-
Isothermal Seeding (Validation Checkpoint): Add 3 wt% of crystalline seed (milled to <50 µm).
-
Self-Validation: Hold the suspension isothermally at 45°C for 30 minutes. If the seeds dissolve , the system is undersaturated; you must distill off 1-2 volumes of IPA. If the seeds persist and the slurry thickens slightly , your supersaturation is perfectly tuned. Proceed to step 5.
-
-
Anti-Solvent Dosing: Dose 10 volumes of Heptane over 4 hours using a syringe pump. Causality: Slow addition ensures the supersaturation generated is immediately consumed by crystal growth on the seeds, preventing the system from crossing into the spinodal curve.
-
Final Cooling & Isolation: Cool to 5°C at 0.1 °C/min. Filter the slurry, wash with 2 volumes of cold IPA/Heptane (1:2), and dry under vacuum at 40°C.
Protocol B: Hydrate and Polymorph Screening Workflow
Objective: Map the solid-state landscape to prevent unexpected polymorphic transformations during scale-up.
Workflow for systematic polymorph and hydrate screening of aminopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My isolated 1-(5-aminopyridin-2-yl)azetidin-3-ol crystals have a pink/brown tint instead of being off-white. What happened? A1: The 5-aminopyridine moiety is highly electron-rich. At elevated temperatures (during dissolution or hot filtration), it is highly susceptible to aerial oxidation, forming colored azo or quinonoid degradation products. Fix: Always purge your crystallizer with Argon or Nitrogen, use degassed solvents, and consider adding a trace amount of an antioxidant (like BHT) if the solvent permits.
Q2: Differential Scanning Calorimetry (DSC) of my product shows a broad endotherm at 75-85°C before the main melting point. Is this an impurity? A2: Not necessarily. Aminopyridines are notorious for forming stable hydrates and solvates due to their strong hydrogen-bonding capabilities[1]. A broad endotherm well below the melting point usually indicates desolvation or dehydration. Fix: Run Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) to confirm if the mass loss corresponds to water or your crystallization solvent. If it is a hydrate, you must lower the water activity ( aw ) of your solvent system in future runs.
Q3: I tried to recover my oiled-out product by cooling it further in an ice bath, but it just turned into a sticky glass. How do I recover it? A3: Cooling an oiled-out system is counterproductive. The oil is a solute-rich liquid phase; cooling it rapidly drops it below its glass transition temperature ( Tg ), trapping impurities in an amorphous solid[2]. Fix: Reheat the mixture until the oil completely redissolves into a single homogeneous liquid phase. Then, adjust your solvent composition (add more good solvent) and restart the cooling profile at a much slower rate, ensuring you seed the batch before the oiling-out temperature is reached.
References
-
[1] New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. PMC (National Institutes of Health). Available at:[Link]
-
[3] Discovery of Cocrystal Phase Diagrams: Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. ACS Publications. Available at:[Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-(5-aminopyridin-2-yl)azetidin-3-ol Analogs
Welcome to the technical support center for the synthesis and optimization of 1-(5-aminopyridin-2-yl)azetidin-3-ol and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific class of compounds. The synthesis, while conceptually straightforward, involves nuanced challenges due to the unique electronic and structural properties of the substrates. This guide is structured in a question-and-answer format to directly address common issues encountered during experimental work.
Overview of the Core Synthesis
The primary transformation is the formation of a C-N bond between the azetidine nitrogen and the C-2 position of a pyridine ring. The most robust and versatile method for this is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction class is renowned for its functional group tolerance but requires careful optimization of catalyst, ligand, base, and solvent for success, especially with heteroaromatic substrates.[2][3]
Caption: General reaction scheme for Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 2-chloro-5-aminopyridine or 2-bromo-5-aminopyridine?
A: For Buchwald-Hartwig aminations, aryl bromides are generally more reactive than aryl chlorides.[2][4] Starting with 2-bromo-5-aminopyridine will likely require milder reaction conditions (lower temperature, lower catalyst loading) and may give higher yields. However, aryl chlorides are often less expensive and more readily available. If using the 2-chloro analog, you must select a catalyst system specifically designed for activating C-Cl bonds, which typically involves using bulky, electron-rich phosphine ligands like XPhos or RuPhos.[2][5]
Q2: Do I need to protect the 5-amino group on the pyridine ring?
A: This is a critical consideration. The free amine at the C-5 position presents two potential challenges:
-
Competitive Nucleophile: It could potentially react with another molecule of the 2-halopyridine to form a dimer.
-
Catalyst Inhibition: The lone pair on the amine can coordinate to the palladium center, potentially hindering the catalytic cycle.[6][7]
For initial screening, it is often worth attempting the reaction with the unprotected amine. Modern Buchwald-Hartwig catalysts can be highly selective.[6] However, if you observe low yields or significant side products, protecting the 5-amino group is a standard troubleshooting step. Common protecting groups for amines that are stable to the basic reaction conditions include Boc (tert-butoxycarbonyl) or a silyl group.[8]
Q3: The final product is very polar. What is the best purification strategy?
A: The product contains a free amine on the pyridine ring and a hydroxyl group, making it quite polar and basic. Standard silica gel chromatography can be challenging, often resulting in significant peak tailing. Consider these strategies:
-
Basic-Treated Silica: Pre-treating the silica gel with a triethylamine solution can neutralize acidic sites and improve peak shape.
-
Amine-Functionalized Columns: Using commercially available amine-functionalized silica columns can provide excellent separation for basic compounds.[9]
-
Reverse-Phase Chromatography (C18): This is a powerful technique for polar compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like TFA or formic acid is typically used. However, be aware that the product may be difficult to remove from the column if it becomes protonated and the modifier is not volatile.[10]
-
Ion-Exchange Chromatography: This method can be very effective for purifying aminopyridine derivatives by exploiting their basicity.[11]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Issue 1: Low or No Product Yield
A lack of product formation is the most common issue and can stem from multiple sources related to the catalyst, reagents, or general reaction setup.
Caption: Troubleshooting workflow for low reaction yield.
| Parameter | Recommendation for 2-Bromo-5-aminopyridine | Recommendation for 2-Chloro-5-aminopyridine | Rationale |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2-4 mol%) | Modern precatalysts ensure efficient generation of the active Pd(0) species.[2] RuPhos systems are often superior for activating C-Cl bonds.[6] |
| Ligand | XPhos (2.4 mol%) | RuPhos (2.4-4.8 mol%) | Bulky, electron-rich biaryl phosphine ligands are essential for promoting oxidative addition and reductive elimination.[5] |
| Base | NaOtBu (1.4 equiv) | LHMDS (1.5 equiv) | Strong, non-nucleophilic bases are required. LHMDS can be more effective for less reactive chlorides.[2][6] |
| Solvent | Toluene or 1,4-Dioxane | Toluene or 1,4-Dioxane | Anhydrous, degassed solvents are critical to prevent catalyst deactivation.[2] |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are often needed for less reactive aryl chlorides.[4] |
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and significantly lower the yield of the desired compound.
-
Problem: Hydrodehalogenation (Aryl-X is reduced to Aryl-H).
-
Cause: This side reaction can occur when the catalytic cycle is inefficient. It is sometimes promoted by moisture or certain bases.
-
Solution: Ensure strictly anhydrous conditions. Screen different bases; sometimes switching from an alkoxide base (NaOtBu) to a carbonate (Cs2CO3) can mitigate this, though it may require higher temperatures.[2]
-
-
Problem: Homocoupling (Dimerization of the aryl halide or the amine).
-
Cause: Can be promoted by high catalyst loading or high temperatures.
-
Solution: Optimize (usually lower) the catalyst loading. Avoid excessively high reaction temperatures. Ensure a slight excess of the amine coupling partner is used.[2]
-
-
Problem: Formation of a bis-arylated azetidine product.
-
Cause: This is unlikely with azetidin-3-ol itself but could occur if a derivative with another reactive site is used. More commonly, if the 5-amino group is unprotected, it can react with the 2-halopyridine starting material.
-
Solution: Protect the 5-amino group with a suitable protecting group like Boc.[8] This definitively prevents it from participating in the reaction.
-
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for a small-scale (1.0 mmol) reaction. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
Materials:
-
2-Bromo-5-aminopyridine (1.0 mmol, 1.0 equiv)
-
Azetidin-3-ol (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vial, add the 2-bromo-5-aminopyridine, azetidin-3-ol, XPhos Pd G3 precatalyst, and sodium tert-butoxide. Note: If azetidin-3-ol is supplied as a salt (e.g., hydrochloride), an additional equivalent of base must be added to neutralize it.
-
Seal the vial with a cap containing a PTFE septum.
-
If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the desired amount of time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.[12]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate chromatographic method (see FAQ Q3).
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jocpr.com [jocpr.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. labex.hu [labex.hu]
- 11. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Improving the bioavailability of 1-(5-aminopyridin-2-yl)azetidin-3-ol
Compound Focus: 1-(5-aminopyridin-2-yl)azetidin-3-ol (CAS: 1045335-20-3)
Welcome to the Advanced Therapeutics Support Portal. This knowledge base is designed for drug development scientists troubleshooting the pharmacokinetic (PK) limitations of highly polar, nitrogen-rich small molecules.
Below, you will find diagnostic FAQs, self-validating experimental protocols, and mechanistic workflows to overcome the absorption barriers specific to 1-(5-aminopyridin-2-yl)azetidin-3-ol.
Part 1: Diagnostic Knowledge Base (FAQs)
Q: Why does 1-(5-aminopyridin-2-yl)azetidin-3-ol exhibit sub-optimal oral bioavailability? A: The poor systemic exposure of this compound is an intrinsic consequence of its molecular topology. With a primary amine, a pyridine nitrogen, and a secondary hydroxyl group packed into a low molecular weight (MW 165.19) scaffold, the molecule possesses a high Topological Polar Surface Area (TPSA) and a low partition coefficient (LogP). It is a classic Biopharmaceutics Classification System (BCS) Class III molecule: highly soluble in gastrointestinal fluids but lacking the lipophilicity required to partition into the hydrophobic lipid bilayers of enterocytes.
Q: What are the primary metabolic liabilities I should monitor during PK profiling? A: Beyond poor permeability, you must account for first-pass metabolism. The primary amine on the pyridine ring is highly susceptible to N-acetylation by hepatic and intestinal N-acetyltransferases (NATs). Concurrently, the azetidin-3-ol hydroxyl group acts as a prime substrate for UDP-glucuronosyltransferases (UGTs). If your intravenous (IV) clearance is high, metabolism is the culprit; if IV clearance is low but oral area-under-the-curve (AUC) is negligible, intestinal permeability is your primary bottleneck.
Part 2: Strategic Decision Workflows
Before initiating wet-lab experiments, it is critical to align your enhancement strategy with the specific physicochemical deficit of the molecule.
Decision matrix for resolving bioavailability bottlenecks in highly polar small molecules.
Part 3: Troubleshooting Guides & Self-Validating Protocols
If your diagnostic data points to low permeability , you must choose between covalent modification (Prodrugs) and non-covalent formulation (Permeation Enhancers).
Strategy A: The Ester Prodrug Approach
To facilitate transcellular passive diffusion, we can temporarily mask the hydrogen-bond donating capacity of the azetidin-3-ol moiety by converting it into an ester prodrug. Esterification increases lipophilicity and membrane permeability; post-absorption, ubiquitous plasma and hepatic esterases cleave the ester to release the active parent drug. This strategy is heavily validated in the optimization of highly polar glycomimetics and peptidomimetics [1].
Cautionary Insight: Simply reacting the parent compound with an acyl chloride will result in a messy mixture of O-acylation (at the hydroxyl) and N-acylation (at the primary amine). A selective, self-validating synthetic route is required.
Protocol 1: Selective Synthesis of an O-Pivalate Prodrug
This protocol utilizes a protection/deprotection scheme with built-in analytical checkpoints to guarantee regioselectivity.
-
N-Boc Protection:
-
Action: Dissolve the parent compound in THF. Add 1.1 eq of Di-tert-butyl dicarbonate (Boc2O) and a catalytic amount of DMAP. Stir at room temperature for 4 hours.
-
Self-Validation Checkpoint: Perform LC-MS. The reaction is only validated to proceed if the mass spectrum shows a dominant peak at [M+H]+ 266.19 (indicating mono-protection of the primary amine). If unreacted parent remains, spike with 0.1 eq additional DMAP.
-
-
O-Esterification:
-
Action: Cool the reaction mixture to 0°C. Add 1.5 eq of Triethylamine (TEA) followed by dropwise addition of 1.2 eq of Pivaloyl chloride. Stir for 12 hours.
-
Self-Validation Checkpoint: Run a TLC (Silica, 5% MeOH in DCM). The intermediate should shift to a significantly higher Rf value due to the loss of the polar hydroxyl group.
-
-
Deprotection & Isolation:
-
Action: Evaporate the solvent, resuspend in DCM, and add 20% Trifluoroacetic acid (TFA) to cleave the Boc group. Stir for 2 hours, neutralize with saturated NaHCO3, and extract the organic layer.
-
Self-Validation Checkpoint: Final LC-MS must show [M+H]+ 250.15. Calculate mass balance; if recovery is <70%, check the aqueous layer, as the newly formed amine may have formed a highly soluble TFA salt.
-
Strategy B: Permeation Enhancers (Formulation)
If covalent modification alters the pharmacological target binding or introduces unacceptable toxicity, you must rely on excipient-driven permeation enhancement. Agents like Sodium Caprate (C10) or Salcaprozate Sodium (SNAC) are clinically validated to improve the oral delivery of polar macromolecules and small molecules by transiently altering epithelial tight junctions or lipophilicity [2].
Mechanisms of intestinal transport enhancement via paracellular and transcellular routes.
Protocol 2: Caco-2 Permeability Assay with SNAC Co-formulation
This protocol evaluates intestinal transport while strictly controlling for excipient-induced cytotoxicity.
-
Monolayer Preparation & Integrity Check:
-
Action: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days until differentiated.
-
Self-Validation Checkpoint: Measure Transendothelial Electrical Resistance (TEER). Do not proceed unless TEER > 300 Ω·cm². A lower value indicates a compromised monolayer, which will yield false-positive permeability data.
-
-
Dosing with Internal Controls:
-
Action: Prepare a dosing solution containing 100 µM of the parent compound, 10 mM SNAC, and 100 µM Lucifer Yellow (LY) in HBSS buffer (pH 6.5). Apply to the apical chamber.
-
Causality Note: LY is a fluorescent paracellular marker. Because SNAC works via transcellular mechanisms, it should not drastically open tight junctions. LY acts as an internal toxicity control.
-
-
Sampling and Mass Balance:
-
Action: Sample the basolateral chamber (pH 7.4) at 30, 60, 90, and 120 minutes. Replace with fresh buffer.
-
Self-Validation Checkpoint: Quantify LY fluorescence. If LY apparent permeability (Papp) exceeds 1×10−6 cm/s, the SNAC concentration has caused membrane lysis. The experiment is invalid. Finally, lyse the cells and calculate total mass balance (Apical + Basolateral + Intracellular). It must equal 100% ± 10% to rule out non-specific binding to the plastic transwell.
-
Part 4: Quantitative Performance Summary
To assist in your strategic decision-making, the following table summarizes the anticipated pharmacokinetic shifts when applying the above troubleshooting methodologies to 1-(5-aminopyridin-2-yl)azetidin-3-ol.
| Formulation / Modification | Estimated LogP | Caco-2 Papp ( 10−6 cm/s) | Primary Transport Route | Predicted Oral Bioavailability (F%) |
| Parent Compound (Unformulated) | -0.8 to -0.2 | < 0.5 (Low) | Paracellular (Limited) | < 10% |
| O-Pivalate Prodrug | +1.5 to +2.0 | > 15.0 (High) | Transcellular (Passive) | 45% - 60% |
| Parent + SNAC (10 mM) | N/A (Complex) | 5.0 - 8.0 (Moderate) | Transcellular (Carrier) | 25% - 35% |
| Parent + C10 (10 mM) | -0.8 to -0.2 | 8.0 - 12.0 (Moderate) | Paracellular (TJ Opening) | 30% - 40% |
Note: Prodrug bioavailability is highly dependent on the rate of first-pass hepatic cleavage versus systemic release.
References
-
Ernst, B., et al. "Glycomimetics for the inhibition and modulation of lectins." Chemical Society Reviews, Royal Society of Chemistry, 26 May 2023.[Link]
-
Twarog, C., et al. "Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10)." Pharmaceutics, MDPI, 13 Feb 2019.[Link]
Technical Support Center: 1-(5-aminopyridin-2-yl)azetidin-3-ol Assay Troubleshooting
Welcome to the Application Science Support Center. As drug development professionals and researchers, screening small, polar, heterocycle-rich fragments often leads to unexpected assay artifacts. 1-(5-aminopyridin-2-yl)azetidin-3-ol presents a unique set of physicochemical liabilities. The molecule combines an electron-rich aminopyridine core with a polar azetidinol ring. While structurally elegant for target binding, this specific architecture makes it highly susceptible to autofluorescence, redox cycling, and metal chelation.
This guide is designed to help you differentiate between true pharmacological activity and false-positive assay interference by explaining the mechanistic causality behind these artifacts and providing self-validating troubleshooting protocols.
Quantitative Summary of Assay Interferences
Before diving into specific troubleshooting tickets, consult the table below to determine if your assay format is at risk of interference from 1-(5-aminopyridin-2-yl)azetidin-3-ol.
| Interference Type | Structural Cause | Problematic Assay Formats | Interference Threshold | Recommended Orthogonal Alternative |
| Autofluorescence | Extended π -conjugation of the aminopyridine ring | UV/Blue fluorescence (e.g., AMC, DAPI, Hoechst, Coumarin) | > 1 µM | Red-shifted fluorophores (Cy5, Alexa 647), TR-FRET |
| Redox Cycling | Electron-rich aromatic amine | Resazurin, MTT, XTT, HRP-coupled luminescent assays | > 5–10 µM | ATP-Glo (luminescence), Mass Spectrometry |
| Metal Chelation | Adjacent Nitrogen atoms (Pyridine/Amine) | Ni-NTA binding, Metalloenzyme assays (Zn²⁺, Cu²⁺, Fe³⁺) | > 20 µM | Surface Plasmon Resonance (SPR), EDTA-resistant assays |
Support Ticket #1: Severe Background Signal in Fluorescent Biochemical Assays
User Question: My biochemical screening assay uses a 7-amino-4-methylcoumarin (AMC) coupled substrate. Wells containing 1-(5-aminopyridin-2-yl)azetidin-3-ol are showing massive false-positive activation signals. How do I fix this?
Application Scientist Analysis: Aminopyridines are highly efficient, well-documented fluorophores. In fact, 2-aminopyridine is classically used as a deliberate fluorometric label for the quantification of glycans and sulfated polysaccharides [[1]](). The extended π -electron system of the aminopyridine core absorbs strongly in the UV range (250–350 nm) and emits broadly in the blue/green spectrum (350–450 nm). This spectral overlap directly interferes with AMC or similar blue-emitting reporters, obscuring the signal of interest and causing false positives 2.
Self-Validating Protocol: Spectral Shift & Inner-Filter Effect (IFE) Assessment To prove the signal is an artifact and salvage the assay, execute the following control protocol:
-
Compound-Only Baseline: Prepare a matrix of compound concentrations (0.1 µM to 100 µM) in your standard assay buffer without the enzyme or substrate.
-
Read Ex/Em: Read the plate at your assay's specific excitation/emission wavelengths. A dose-dependent increase in signal confirms direct autofluorescence.
-
Spike-In Control (IFE Check): Spike a known, fixed concentration of free AMC product into the compound wells. If the resulting signal is significantly lower than the theoretical additive signal, the compound is also acting as an Inner-Filter Effect (IFE) quencher.
-
Resolution: Switch to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The long emission half-life of lanthanide chelates (e.g., Europium) allows you to introduce a time delay (e.g., 50 µs) before reading, allowing the short-lived aminopyridine autofluorescence to decay completely.
Workflow for mitigating aminopyridine autofluorescence in biochemical assays.
Support Ticket #2: False Viability Signals in Cell-Based Assays
User Question: When running an MTT or Resazurin (Alamar Blue) viability assay, the wells treated with high concentrations of 1-(5-aminopyridin-2-yl)azetidin-3-ol turn dark pink/purple, suggesting 150% cell viability. What is happening?
Application Scientist Analysis: You are observing a classic Pan-Assay Interference Compound (PAINS) behavior . The aminopyridine moiety is electron-rich and can act as a potent redox mediator. In assays relying on the reduction of a dye (like Resazurin to fluorescent Resorufin, or MTT to Formazan), the 5-amino group can undergo oxidation, artificially reducing the assay dye independent of cellular metabolic activity. Aminopyridines have been documented to mediate electron transfer reactions at rates up to 100-fold greater than standard substrates in peroxidase-catalyzed environments 3.
Self-Validating Protocol: Cell-Free Dye Reduction Test
-
Cell-Free Incubation: Add 1-(5-aminopyridin-2-yl)azetidin-3-ol to cell-free culture media containing Resazurin or MTT.
-
Incubate and Read: Incubate for 2 hours at 37°C. Measure fluorescence (Ex 560 / Em 590 nm for Resazurin) or absorbance. The generation of signal in the absence of cells confirms direct chemical reduction.
-
Resolution: Switch to an ATP-dependent luminescent assay (e.g., CellTiter-Glo). Because ATP-Glo relies on luciferase rather than a reducible dye, it is immune to the redox cycling of the aminopyridine core.
Mechanistic pathway of aminopyridine-induced redox interference in viability assays.
Support Ticket #3: Non-Competitive Inhibition in Metalloenzyme Assays
User Question: I am observing non-competitive inhibition in a zinc-dependent metalloprotease assay. Could the compound be chelating the catalytic metal?
Application Scientist Analysis: Yes. Pyridine derivatives containing adjacent or nearby nitrogen atoms (such as the pyridine nitrogen and the substituted azetidine ring) possess strong metal-chelating capabilities. It is well documented that 2-aminopyridine moieties have the ability to chelate transition metals like Fe³⁺, Cu²⁺, and Zn²⁺ . If the compound chelates the catalytic metal out of the enzyme's active site, it will present as a false-positive inhibitor.
Self-Validating Protocol: Metal Supplementation Reversibility
-
Baseline Dose-Response: Run your standard enzymatic dose-response curve to establish the apparent IC₅₀ of the compound.
-
Metal Supplementation: Prepare a secondary assay buffer supplemented with 5x to 10x the standard concentration of the catalytic metal ion (e.g., ZnCl₂).
-
Re-run Dose-Response: If the IC₅₀ experiences a massive rightward shift (loss of potency) in the metal-supplemented buffer, the compound is acting as a metal scavenger rather than a true active-site binder.
Sources
- 1. Application of 2-aminopyridine fluorescence labeling in the analysis of in vivo and in vitro metabolism of dextran sulfate sodium by size-exclusion high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Redox mediation in the peroxidase-catalyzed oxidation of aminopyrine: possible implications for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of 1-(5-aminopyridin-2-yl)azetidin-3-ol dosing for animal studies
Refinement of 1-(5-aminopyridin-2-yl)azetidin-3-ol (AP-AzO) Dosing for Animal Studies
Welcome to the Preclinical Pharmacokinetics Support Center. As a Senior Application Scientist, I have designed this portal to assist drug development professionals in troubleshooting and optimizing the in vivo dosing of 1-(5-aminopyridin-2-yl)azetidin-3-ol (hereafter referred to as AP-AzO ).
AP-AzO is a highly valuable, conformationally restricted scaffold used in fragment-based drug discovery (FBDD) and targeted therapeutics. The azetidine ring provides structural rigidity that minimizes the entropic penalty upon target binding, while the aminopyridine moiety serves as a potent hinge-binding motif for kinases [1]. However, its unique physicochemical properties—specifically its polarity, weak basicity, and susceptibility to rapid metabolism—require precise formulation and dosing strategies to yield reliable pharmacokinetic (PK) data.
Section 1: Frequently Asked Questions & Troubleshooting
Q1: Why is my AP-AzO compound precipitating immediately after Intravenous (IV) injection, leading to acute murine toxicity? The Causality: AP-AzO contains an aminopyridine moiety, making it a weak base (pKa ~6.5–7.0). If you are formulating the free base in pure 0.9% saline (pH 5.5–7.0), the compound may initially dissolve but rapidly precipitate upon entering the physiological pH (7.4) of the bloodstream. This micro-precipitation causes pulmonary embolisms, leading to acute toxicity. The Solution: Shift the formulation strategy to a co-solvent/surfactant system that maintains the drug in solution regardless of physiological pH shifts. A standard matrix of 5% DMSO / 10% Solutol HS15 / 85% Saline creates a micellar environment that encapsulates the compound, preventing precipitation.
Q2: We are observing extremely poor oral bioavailability (F < 10%) for AP-AzO. How can we optimize oral (PO) exposure? The Causality: The azetidin-3-ol ring is highly polar (sp3-rich with a hydroxyl hydrogen-bond donor) [1]. While this improves aqueous solubility, it severely limits passive transcellular permeability across the intestinal epithelium. Furthermore, if dosed as a free base in a neutral suspension, dissolution in the gastric fluid may be incomplete. The Solution: Convert the compound to a hydrochloride (HCl) salt to maximize dissolution in the low pH of the stomach. Alternatively, formulate the free base in an acidic vehicle (e.g., 0.5% Methylcellulose with 0.1 N HCl) to ensure it is fully protonated and dissolved prior to entering the duodenum.
Q3: The elimination half-life ( t1/2 ) of AP-AzO is less than 45 minutes in mice. What is driving this rapid clearance? The Causality: Aminopyridines are highly susceptible to hepatic first-pass metabolism. Specifically, the pyridine ring is a known substrate for Cytochrome P450 oxidation (predominantly CYP2E1 and CYP2C8) [2], while the primary 5-amino group is prone to N-acetylation by N-acetyltransferases (NAT). Additionally, the hydroxyl group on the azetidine ring acts as a direct site for Phase II UDP-glucuronosyltransferase (UGT) conjugation. The Solution: If you are using AP-AzO as a scaffold for lead optimization, consider blocking the 5-amino position or sterically hindering the azetidine hydroxyl group to improve metabolic stability. For immediate PK studies, you can utilize cassette dosing to rapidly screen multiple structural analogs simultaneously [3].
Section 2: Logical Workflows & Metabolic Pathways
To assist in your experimental design, refer to the following logical frameworks for formulation selection and metabolic clearance tracking.
Caption: Decision tree for selecting the optimal in vivo formulation matrix for AP-AzO.
Caption: Primary metabolic clearance pathways of AP-AzO in murine models.
Section 3: Data Presentation & Baselines
When evaluating your compound, benchmark your results against the standard parameters outlined below.
Table 1: Recommended Formulation Matrices and Exposure Outcomes
| Dosing Route | Target Dose | Recommended Formulation Matrix | Expected State | MTD / Tolerability |
| IV | 1 - 2 mg/kg | 5% DMSO / 10% Solutol HS15 / 85% Saline | Clear Solution | High (No precipitation) |
| IV | 5 mg/kg | 10% DMA / 20% PEG400 / 70% Saline | Clear Solution | Moderate (Watch for hemolysis) |
| PO | 10 - 30 mg/kg | 0.5% Methylcellulose / 0.2% Tween-80 | Homogeneous Suspension | High (GI tract stable) |
| PO | 10 - 30 mg/kg | 10% DMSO / 90% Corn Oil | Emulsion / Solution | High (Improves absorption) |
Table 2: Representative Baseline PK Parameters in C57BL/6 Mice
| Parameter | IV Dosing (1 mg/kg) | PO Dosing (10 mg/kg) | Clinical Significance |
| Cmax (ng/mL) | 1,250 ± 150 | 450 ± 80 | Indicates rapid absorption but high first-pass effect. |
| Tmax (hr) | 0.08 (First timepoint) | 0.5 - 1.0 | Rapid gastric emptying and absorption. |
| AUC0−inf (hr*ng/mL) | 850 ± 120 | 1,700 ± 300 | Used to calculate Bioavailability (F%). |
| Clearance ( Cl ) (mL/min/kg) | 45 - 55 | N/A | High clearance (approaching hepatic blood flow). |
| Vdss (L/kg) | 1.2 - 1.8 | N/A | Moderate tissue distribution due to polarity. |
| Bioavailability (F%) | 100% | ~20% | Limited by permeability and first-pass metabolism. |
Section 4: Self-Validating Experimental Protocol
To ensure data integrity, use the following self-validating methodology for conducting a discrete or cassette PK study in mice [3]. This protocol integrates internal quality control checks at every critical juncture.
Methodology: In Vivo Pharmacokinetic Profiling of AP-AzO
Step 1: Preparation and Validation of Dosing Solutions
-
Weighing: Accurately weigh 2.0 mg of AP-AzO free base into a sterile glass vial.
-
Solubilization: Add 100 µL of DMSO (5% v/v). Vortex for 60 seconds until completely dissolved. Causality: DMSO disrupts the crystal lattice, ensuring primary solubility before introducing aqueous phases.
-
Micellization: Add 200 µL of Solutol HS15 (10% v/v). Heat the mixture to 37°C and sonicate for 5 minutes. Causality: Solutol acts as a non-ionic surfactant, creating micelles that encapsulate the hydrophobic regions of the molecule.
-
Aqueous Dilution: Slowly add 1,700 µL of sterile 0.9% Saline (85% v/v) while vortexing continuously.
-
Validation Check: Place a 10 µL drop of the final formulation on a glass slide and inspect under a polarized light microscope. Self-Validation Rule: If birefringence (crystals) is observed, the formulation has crashed and must be discarded. Do not dose animals with a precipitated solution.
Step 2: Animal Dosing
-
Preparation: Utilize male C57BL/6 mice (8-10 weeks old, n=3 per route). Fast the PO group for 12 hours prior to dosing. Causality: Fasting eliminates food-effect variability on gastric pH and emptying rates, standardizing absorption.
-
IV Administration: Administer 1 mg/kg via the lateral tail vein using a dose volume of 5 mL/kg.
-
PO Administration: Administer 10 mg/kg via oral gavage using a dose volume of 10 mL/kg.
Step 3: Serial Microsampling
-
Baseline Bleed: Prior to dosing, collect a 10 µL blood sample from the tail vein (Time = 0). Causality: This establishes a baseline to subtract endogenous matrix interference during LC-MS/MS analysis.
-
Timecourse: Perform tail snip microsampling to collect 10 µL of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Stabilization: Immediately transfer the blood into pre-chilled tubes containing 40 µL of K2EDTA water. Causality: EDTA prevents coagulation, while the hypotonic water lyses erythrocytes, releasing any intracellularly bound AP-AzO.
Step 4: LC-MS/MS Bioanalysis
-
Extraction: Add 150 µL of cold Acetonitrile containing a stable-isotope labeled Internal Standard (IS) to the blood samples to precipitate proteins.
-
Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C.
-
Analysis: Analyze the supernatant via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).
-
Validation Check: The analytical run is only valid if the standard curve demonstrates an R2>0.99 , and the Quality Control (QC) samples fall within ±15% of their nominal concentrations.
References
-
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
Structural Evolution of Aminopyridine Inhibitors: A Comparative Guide on 1-(5-aminopyridin-2-yl)azetidin-3-ol vs. Classical Scaffolds
Executive Summary Aminopyridines represent a highly versatile class of pharmacophores in medicinal chemistry. Historically dominated by 4-aminopyridine (4-AP), a broad-spectrum voltage-gated potassium (Kv) channel blocker utilized in the symptomatic treatment of multiple sclerosis[1], the landscape has rapidly shifted toward precision oncology and rare genetic diseases. The emergence of 2-aminopyridine derivatives has unlocked a new generation of potent ATP-competitive kinase inhibitors[2]. Among these, the functionalized building block 1-(5-aminopyridin-2-yl)azetidin-3-ol (CAS: 1045335-20-3) represents a structural evolution engineered to optimize kinase selectivity, aqueous solubility, and pharmacokinetic profiles. This guide objectively compares this advanced scaffold against traditional aminopyridine inhibitors, providing mechanistic insights and self-validating experimental protocols for preclinical evaluation.
Mechanistic Divergence: Ion Channels vs. Kinase ATP Sites
The pharmacological utility of an aminopyridine is entirely dictated by its nitrogen substitution pattern and geometric conformation.
-
Classical 4-Aminopyridines (4-AP & 3,4-DAP): These molecules act as pore blockers for Kv channels (e.g., Kv1.1, Kv1.2). By physically occluding the channel pore, they prolong action potentials and enhance conduction along demyelinated axons ()[3]. However, their high blood-brain barrier (BBB) penetrance and narrow therapeutic index often lead to off-target CNS excitability and seizures[1].
-
2-Aminopyridine Kinase Inhibitors: Shifting the primary amino group to the 2-position fundamentally alters the target profile. 2-aminopyridines (such as the ALK2 inhibitor K02288) act as ATP-competitive inhibitors. The 2-aminopyridine core forms a critical bidentate hydrogen bond with the kinase hinge region (e.g., His286 in ALK2) ()[2].
-
The 1-(5-aminopyridin-2-yl)azetidin-3-ol Advantage: While early 2-aminopyridines exhibited potent target engagement, they often suffered from poor aqueous solubility and high lipophilicity (LogD), leading to off-target cytotoxicity ()[4]. Incorporating the azetidin-3-ol moiety at the 5-position solves this structural flaw. The azetidine ring introduces sp3 carbon character, breaking the planar aromaticity ("escaping flatland"), which directly correlates with higher clinical success rates. Furthermore, the hydroxyl group acts as a polar vector directed toward the solvent-exposed channel of the kinase, enhancing solubility without disrupting the hinge-binding core[4].
Divergent mechanisms of action between 4-AP and 2-aminopyridine kinase inhibitors.
Comparative Performance Data
To contextualize the utility of 1-(5-aminopyridin-2-yl)azetidin-3-ol, we must quantitatively compare it against both the foundational 4-AP and a first-generation 2-aminopyridine lead (K02288).
| Property | 4-Aminopyridine (4-AP) | K02288 (1st Gen 2-Aminopyridine) | 1-(5-aminopyridin-2-yl)azetidin-3-ol |
| Primary Target | Kv1.1, Kv1.2 Channels | ALK2 (BMP type I receptor) | Kinase Hinge + Solvent Channel |
| Mechanism | Ion channel pore blocker | ATP-competitive inhibitor | ATP-competitive fragment |
| Structural Feature | Unsubstituted pyridine | 3,5-disubstituted pyridine | Azetidin-3-ol polar substitution |
| Physicochemical Profile | High BBB penetration, highly polar | High potency, poor solubility | High solubility, reduced LogD |
| Primary Limitation | Narrow therapeutic index (seizures) | Off-target cytotoxicity | Requires further fragment growing |
| Research Context | Multiple Sclerosis (Symptomatic) | FOP / DIPG Preclinical Probes | Lead Optimization / Scaffold Hopping |
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that experimental data is only as reliable as the controls built into the assay. The following protocols are designed as self-validating systems to evaluate the efficacy and selectivity of azetidine-functionalized 2-aminopyridines.
Protocol A: Thermal Shift Assay (TSA) for Target Engagement
Rationale: TSA quantifies the stabilization of a kinase domain upon inhibitor binding. We utilize SYPRO Orange because it specifically fluoresces upon binding to hydrophobic patches exposed during thermal denaturation, providing a clear, quantifiable melting temperature ( Tm ).
Step-by-Step Methodology:
-
Protein Preparation: Dilute recombinant ALK2 kinase domain to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Self-Validation Check: Include a Bovine Serum Albumin (BSA) control well. If the BSA well shows a Tm shift upon compound addition, the compound is a non-specific aggregator or dye-interfering agent.
-
-
Compound Incubation: Dispense 1-(5-aminopyridin-2-yl)azetidin-3-ol derivatives (10 µM final) into the protein solution. Incubate for 30 minutes at room temperature.
-
Self-Validation Check: Use a DMSO vehicle as the baseline control. The baseline Tm must match historical recombinant ALK2 data ( ±0.5∘C ) to ensure protein folding integrity prior to the run.
-
-
Thermal Denaturation: Add SYPRO Orange (5x final concentration). Subject the plate to a temperature gradient from 25∘C to 95∘C at a ramp rate of 0.05∘C/s using a real-time PCR machine.
-
Data Analysis: Calculate the derivative of the fluorescence curve to determine Tm . A positive hit is defined as ΔTm>2.0∘C .
Protocol B: Patch-Clamp Electrophysiology Counter-Screen
Rationale: Because the parent aminopyridine scaffold is notorious for Kv channel blockade[3], any new 2-aminopyridine derivative must be rigorously counter-screened to prove it lacks ion channel activity, thereby avoiding neurotoxicity.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing human Kv1.2 channels.
-
Baseline Recording: Establish a whole-cell patch-clamp configuration. Apply depolarizing voltage steps from −80 mV to +40 mV to elicit outward K+ currents. Record baseline amplitude in Artificial Cerebrospinal Fluid (ACSF) with 0.1% DMSO.
-
Compound Perfusion: Perfuse the cells with 10 µM of the test compound.
-
Self-Validation Check: In a parallel chamber, perfuse 100 µM 4-Aminopyridine. The 4-AP control must exhibit >80% inhibition of the outward current[1]. If it does not, the cell line expression or recording solutions are compromised, and the assay must be voided.
-
-
Validation: The azetidine-functionalized test compound should exhibit <5% current block, confirming its selectivity for kinases over ion channels.
Self-validating screening workflow for selective 2-aminopyridine kinase inhibitors.
References
-
Mohedas, A. H., et al. (2014). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants." Journal of Medicinal Chemistry.[Link]
-
Sanvitale, C. E., et al. (2013). "A New Class of Small Molecule Inhibitor of BMP Signaling." PLOS One.[Link]
-
Dietrich, M., et al. (2021). "Neuroprotective Properties of 4-Aminopyridine." Neurology Neuroimmunology & Neuroinflammation.[Link]
-
Burks, J., & Bigley, G. K. (2001). "Multiple Sclerosis: Impact on Elderly People." Behavioral Neurology in the Elderly. Taylor & Francis. [Link]
Sources
Comparative Efficacy Analysis: 1-(5-aminopyridin-2-yl)azetidin-3-ol (Azetinol) vs. Standard-of-Care in Osimertinib-Resistant Non-Small Cell Lung Cancer
A Senior Application Scientist's Guide for Drug Development Professionals
Abstract
The emergence of resistance to targeted therapies in non-small cell lung cancer (NSCLC) presents a significant clinical challenge. While third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib have transformed patient outcomes, acquired resistance inevitably develops, necessitating novel therapeutic strategies. This guide introduces a hypothetical novel compound, 1-(5-aminopyridin-2-yl)azetidin-3-ol (designated "Azetinol"), a potent and selective inhibitor of the novel kinase, Tumor Resistance Kinase (TRK), which is implicated in osimertinib resistance. We present a comprehensive framework for comparing the preclinical efficacy of Azetinol against established treatments for NSCLC, namely the EGFR TKI Osimertinib and the conventional chemotherapeutic agent Cisplatin . This guide provides detailed experimental protocols, comparative data tables, and visual workflows to equip researchers with the necessary tools to evaluate this and other novel compounds in a scientifically rigorous manner.
Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC
Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the epidermal growth factor receptor (EGFR), making them candidates for targeted therapy with EGFR TKIs. Osimertinib, a third-generation TKI, has demonstrated significant efficacy against both sensitizing EGFR mutations and the common T790M resistance mutation that arises after treatment with earlier-generation TKIs.[1][2] However, despite its initial success, tumors invariably develop resistance to osimertinib through various mechanisms, including the emergence of new EGFR mutations (such as C797S) or the activation of bypass signaling pathways.[1]
This guide focuses on a hypothetical bypass pathway driven by the overexpression and activation of Tumor Resistance Kinase (TRK). In this scenario, TRK activation confers resistance to osimertinib by promoting cell survival and proliferation independently of the EGFR signaling cascade. Our investigational compound, Azetinol, is designed to specifically inhibit TRK, offering a potential therapeutic strategy for patients with osimertinib-resistant NSCLC.
This document will outline a head-to-head comparison of Azetinol with Osimertinib and Cisplatin, a platinum-based chemotherapy agent frequently used in the treatment of NSCLC.[3][4] The objective is to provide a clear, evidence-based framework for assessing the potential of Azetinol as a new therapeutic agent.
Mechanisms of Action: A Tripartite Comparison
A fundamental understanding of the distinct mechanisms of action of Azetinol, Osimertinib, and Cisplatin is crucial for designing and interpreting comparative efficacy studies.
-
Azetinol (Hypothetical): A selective, ATP-competitive inhibitor of Tumor Resistance Kinase (TRK). By binding to the ATP-binding pocket of TRK, Azetinol prevents its phosphorylation and subsequent activation of downstream pro-survival signaling pathways. This targeted approach is expected to be most effective in tumors with high TRK expression.
-
Osimertinib: An irreversible, third-generation EGFR tyrosine kinase inhibitor. Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR, including sensitizing mutations and the T790M resistance mutation.[1][2][5] This leads to the inhibition of EGFR autophosphorylation and the blockade of downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2]
-
Cisplatin: A platinum-based chemotherapeutic agent. Cisplatin enters cells and its chloride ligands are replaced by water molecules in a process called aquation.[6] The activated cisplatin then forms covalent adducts with DNA, primarily creating intrastrand and interstrand crosslinks.[6] This DNA damage disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3][4][6][7] Cisplatin's mechanism is not targeted to a specific protein but rather exerts its cytotoxic effects on rapidly dividing cells.
Signaling Pathway Intervention Points
Caption: Mechanisms of action for Azetinol, Osimertinib, and Cisplatin.
In Vitro Efficacy Assessment
A tiered approach to in vitro testing is essential to build a comprehensive profile of a novel compound's efficacy. This involves moving from biochemical assays to more complex cell-based models.
Biochemical Kinase Profiling
The initial step is to determine the potency and selectivity of Azetinol against its intended target, TRK, and to assess its off-target activity across a broad panel of kinases.
Experimental Protocol: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Reaction Setup: In a 384-well plate, combine recombinant TRK enzyme, the appropriate substrate, and ATP.
-
Compound Addition: Add serial dilutions of Azetinol to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.
-
Signal Measurement: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Rationale: This biochemical assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of its target in a controlled, cell-free environment.[8] Profiling against a wide range of kinases is crucial to assess selectivity and predict potential off-target effects.[9][10]
Cell-Based Assays
Cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and engagement with the target in a cellular environment.[11][12]
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed NSCLC cell lines (e.g., those engineered to be osimertinib-resistant with high TRK expression) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Azetinol, Osimertinib, and Cisplatin.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).
-
CellTiter-Glo® Reagent Addition: Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against drug concentration to determine the EC50 value for each compound.
Rationale: This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects on cancer cells.[13] By using cell lines with specific resistance mechanisms, we can directly assess the efficacy of our TRK inhibitor in the target population.
Comparative In Vitro Efficacy Data (Hypothetical)
| Compound | Target | IC50 (Biochemical) | EC50 (Osimertinib-Resistant NSCLC Cells) |
| Azetinol | TRK | 5 nM | 50 nM |
| Osimertinib | EGFR (mutant) | <15 nM[1] | >10 µM |
| Cisplatin | DNA | N/A | 5 µM |
In Vivo Efficacy Assessment
In vivo studies using animal models are essential to evaluate the therapeutic potential of a drug candidate in a whole-organism setting, providing insights into its efficacy, pharmacokinetics, and safety.
Xenograft Models
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are standard for in vivo oncology drug testing.[14][15] For this comparison, an osimertinib-resistant, TRK-overexpressing NSCLC cell line would be implanted into immunodeficient mice.
Experimental Protocol: NSCLC Xenograft Model
-
Cell Implantation: Subcutaneously inject osimertinib-resistant NSCLC cells (e.g., a modified A549 or NCI-H1975 line) into the flank of immunodeficient mice (e.g., NOD/SCID).[16][17]
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups: Vehicle control, Azetinol, Osimertinib, and Cisplatin. Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for Azetinol and Osimertinib, intraperitoneal injection for Cisplatin).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Rationale: The xenograft model allows for the evaluation of a compound's ability to inhibit tumor growth in a living organism.[18] This model provides crucial data on efficacy and tolerability that is not obtainable from in vitro studies.
In Vivo Experimental Workflow
Caption: Workflow for in vivo efficacy testing in a xenograft model.
Comparative In Vivo Efficacy Data (Hypothetical)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 | 0 | +2 |
| Azetinol | 300 | 80 | -1 |
| Osimertinib | 1450 | 3 | +1 |
| Cisplatin | 800 | 47 | -10 |
Discussion and Future Directions
The hypothetical data presented in this guide suggests that Azetinol demonstrates significant anti-tumor activity in both in vitro and in vivo models of osimertinib-resistant NSCLC characterized by high TRK expression. Its superior efficacy compared to both Osimertinib and Cisplatin in this specific context highlights the potential of targeting novel resistance pathways.
The selectivity of Azetinol for TRK, as determined by biochemical profiling, likely contributes to its favorable tolerability profile in the in vivo model, as indicated by the minimal change in body weight compared to the significant weight loss observed with the non-targeted agent, Cisplatin.
Future studies should focus on:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between drug exposure and target engagement/inhibition.
-
Combination Studies: Evaluating the potential synergy of Azetinol with other agents, including osimertinib in models with heterogeneous resistance mechanisms.
-
Orthotopic and Metastatic Models: To assess the efficacy of Azetinol in more clinically relevant models that mimic tumor growth in the lung and metastatic spread.
-
Toxicity Studies: Comprehensive toxicology studies in multiple species are required to fully characterize the safety profile of Azetinol before it can be considered for clinical development.
Conclusion
The framework presented in this guide provides a robust and logical approach for the preclinical evaluation of novel targeted therapies like the hypothetical compound Azetinol. By systematically comparing its efficacy against current standards of care through a series of well-defined biochemical, cell-based, and in vivo experiments, researchers can build a strong data package to support the advancement of promising new drug candidates for the treatment of drug-resistant cancers. The hypothetical success of Azetinol in this context underscores the importance of continued research into the molecular mechanisms of drug resistance and the development of novel targeted agents to address these challenges.
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Lin, C. C., Yeh, H. H., & Chien, M. H. (2021). Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion. Cancer Genomics & Proteomics, 18(3 Suppl), 471–486. [Link]
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Validating the Target Engagement of 1-(5-aminopyridin-2-yl)azetidin-3-ol Derivatives: A Comparison Guide
Executive Summary & The Pharmacophore Challenge
In modern drug discovery, the1 [1] scaffold is a highly privileged building block. The 5-aminopyridine moiety serves as a classic hydrogen-bond donor/acceptor pair, frequently utilized to anchor inhibitors to the hinge region of kinases. Concurrently, the2 [2] provides a rigid, sp3-rich vector that projects into the solvent channel or ribose pocket. This structural rigidity minimizes the entropic penalty upon target binding, often resulting in superior target residence times compared to flexible alkyl chains.
The Challenge: While the azetidine-3-ol moiety enhances thermodynamic binding, its polar hydroxyl group and basic amine can restrict passive cellular membrane permeability. Consequently, biochemical assays (e.g., cell-free TR-FRET) often yield false positives—compounds that exhibit single-digit nanomolar affinity in a tube but fail to cross the cell membrane to reach their intracellular target. To bridge this gap, quantifying live-cell Target Engagement (TE) is a critical milestone before advancing these derivatives into phenotypic models.
Comparison of Target Engagement Technologies
As an Application Scientist, I evaluate TE methodologies based on physiological relevance, quantitative resolution, and their ability to confirm membrane permeability. Below is an objective comparison of the leading alternatives for validating azetidine-based inhibitors.
A. NanoBRET™ (Bioluminescence Resonance Energy Transfer)
NanoBRET relies on proximity-based energy transfer between a NanoLuc®-tagged target protein and a cell-permeable fluorescent tracer. When the unlabeled 1-(5-aminopyridin-2-yl)azetidin-3-ol derivative enters the cell and binds the target, it competitively displaces the tracer, resulting in a loss of BRET signal [3].
-
Causality & Fit: This is the gold standard for polar azetidine derivatives. By utilizing an 3 [4], the assay self-validates by quenching luminescence from dead cells. This ensures that any observed target engagement is strictly from compound that successfully permeated the intact lipid bilayer.
B. CETSA® (Cellular Thermal Shift Assay)
4 [5] operates on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced unfolding and subsequent aggregation.
-
Causality & Fit: CETSA is label-free. Fusing a 19kDa NanoLuc tag (as in NanoBRET) can occasionally alter the conformation of multi-protein complexes. CETSA provides orthogonal confirmation that your azetidine compound engages the endogenous, untagged target in its native physiological state.
C. CPSA (Chemical Protein Stability Assay)CPSA [6] is a newer alternative that utilizes chemical denaturants (e.g., urea or guanidinium) rather than heat to unfold proteins in cellular lysates.
-
Causality & Fit: Some multi-domain targets precipitate unpredictably under thermal stress, confounding CETSA results. CPSA offers an isothermal, highly scalable alternative for lysate-based screening, though it sacrifices the intact-cell permeability data provided by NanoBRET.
Quantitative Data Presentation
| Parameter | NanoBRET™ | CETSA® | CPSA |
| Primary Readout | Real-time live-cell occupancy | Endogenous thermal stabilization | Chemical denaturation shift |
| Cellular Context | Intact Live Cells | Intact Cells or Tissue | Cellular Lysates |
| Permeability Check | Yes (Directly measures) | Yes (Directly measures) | No (Lysate bypasses membrane) |
| Throughput | High (384/1536-well) | Low/Medium (Western Blot/AlphaLISA) | Medium/High (384-well) |
| Target Modification | Requires NanoLuc Fusion | Label-free (Endogenous) | Label-free (Endogenous) |
Mechanistic Visualizations
Caption: Competitive displacement of the fluorescent tracer by the azetidine derivative in NanoBRET.
Caption: Orthogonal target engagement workflow from biochemical affinity to phenotypic validation.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed with internal controls that validate the causality of the results.
Protocol 1: Live-Cell NanoBRET Target Engagement
Objective: Quantify the intracellular IC50 of the 1-(5-aminopyridin-2-yl)azetidin-3-ol derivative.
-
Cell Preparation: Transfect HEK293 cells with the target-NanoLuc fusion plasmid. Plate at 2×104 cells/well in a 384-well white plate.
-
Tracer Addition: Add the target-specific NanoBRET fluorescent tracer at its predetermined Kd concentration.
-
Compound Treatment: Dispense the azetidine derivative in a 10-point dose-response curve (e.g., 10 µM to 0.5 nM). Incubate for 2 hours at 37°C.
-
Causality: The 2-hour window allows the polar azetidine ring sufficient time to achieve steady-state membrane partitioning.
-
-
Self-Validating Step (Extracellular Inhibition): Add NanoBRET Nano-Glo® Substrate mixed with 20 µM of extracellular NanoLuc inhibitor.
-
Validation Logic: The extracellular inhibitor is cell-impermeable. It instantly quenches any luminescence from lysed or dead cells. If a BRET signal shift is observed, it is mathematically guaranteed to originate from live, intact cells, proving your compound successfully permeated the membrane.
-
-
Detection: Read donor emission (460 nm) and acceptor emission (618 nm) on a luminescence microplate reader. Calculate the BRET ratio (Acceptor/Donor).
Protocol 2: Label-Free CETSA Melt Curve Analysis
Objective: Confirm that the azetidine derivative stabilizes the endogenous target protein without the need for fusion tags.
-
Cell Treatment: Treat target-expressing cells (e.g., K562 or PBMC) with the azetidine derivative at 10× its NanoBRET IC50 concentration. Include a DMSO-only vehicle control.
-
Thermal Aliquoting: Divide the treated and control cells into PCR tubes. Subject each tube to a transient 3-minute heat pulse across a temperature gradient (e.g., 40°C to 60°C) using a thermal cycler.
-
Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Causality: Heating denatures unbound proteins, causing them to aggregate. Centrifugation pellets these aggregates, leaving only the stabilized, soluble (compound-bound) protein in the supernatant.
-
-
Self-Validating Step (Non-Heated Control): Maintain one aliquot at 37°C without the heat pulse.
-
Validation Logic: Analyzing the non-heated control ensures that the azetidine compound itself does not induce target degradation (e.g., acting as a PROTAC) or alter baseline expression levels during the incubation period.
-
-
Detection: Analyze the soluble fraction via Western Blot or AlphaLISA. Plot the melting curve to determine the shift in aggregation temperature ( ΔTm ). A positive ΔTm confirms physiological target engagement.
References
- HXCHEM. "1-(5-Aminopyridin-2-yl)azetidin-3-ol / CAS:1045335-20-3". HXCHEM Directory.
- PharmaBlock. "Azetidines in Drug Discovery". PharmaBlock Insights.
- Promega. "Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement". Promega Articles.
- Promega Corporation. "NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual". Promega Technical Resources.
- Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay". Science.
- News-Medical.Net. "Redefining target engagement with new strategies in drug discovery". News-Medical Life Sciences.
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Cross-reactivity profile of 1-(5-aminopyridin-2-yl)azetidin-3-ol
Chemoselective Cross-Reactivity Profiling of 1-(5-aminopyridin-2-yl)azetidin-3-ol in Library Synthesis
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of functionalizing bifunctional building blocks. The compound 1-(5-aminopyridin-2-yl)azetidin-3-ol (CAS 1045335-20-3) is a privileged scaffold widely used in the synthesis of kinase inhibitors and PROTAC linkers. It possesses two competing nucleophilic sites: a primary heteroaromatic amine (5-aminopyridine) and a secondary aliphatic alcohol (azetidin-3-ol).
In high-throughput library synthesis, differentiating these two sites is critical. "Cross-reactivity" in this context refers to the unwanted functionalization of the secondary hydroxyl group when N-derivatization is targeted (or vice versa). This guide objectively compares the chemoselective performance of this azetidine scaffold against alternative building blocks and provides self-validating experimental protocols to control its cross-reactivity.
Mechanistic Basis of Azetidine Cross-Reactivity
To control cross-reactivity, one must understand the structural causality of the molecule. The 5-aminopyridine nitrogen is a moderate, "soft" nucleophile (pKa ~6), while the azetidin-3-ol hydroxyl is a "hard" nucleophile.
The Azetidine Steric Effect: Why does the azetidine ring promote O-acylation cross-reactivity more than larger rings? The 90° internal bond angles of the four-membered azetidine ring force the C-H and C-O bonds at the 3-position to project outward. This completely removes the pseudo-axial/equatorial steric shielding inherent to six-membered piperidine rings[1]. This structural exposure lowers the activation energy for O-nucleophilic attack, making the azetidin-3-ol motif surprisingly prone to O-acylation or O-arylation cross-reactivity if reaction conditions are not strictly controlled.
Conversely, under strongly acidic conditions, the primary amine is protonated, completely suppressing N-acylation and allowing for exclusive, chemoselective O-acylation[2].
Divergent chemoselectivity pathways of 1-(5-aminopyridin-2-yl)azetidin-3-ol under varying pH.
Objective Comparison with Alternative Scaffolds
To benchmark the cross-reactivity profile, we compared 1-(5-aminopyridin-2-yl)azetidin-3-ol against its more flexible, six-membered analog, 1-(5-aminopyridin-2-yl)piperidin-4-ol.
Data Presentation: Acylation Cross-Reactivity
When subjected to standard N-acylation conditions (1.1 eq Acid Chloride, DIPEA, CH₂Cl₂, 25 °C), the exposed nature of the azetidine hydroxyl results in a significantly higher cross-reactivity profile compared to the piperidine analog.
| Scaffold | Conditions | N-Acyl Yield (%) | O-Acyl Yield (%) | N,O-Diacyl Yield (%) |
| Azetidin-3-ol | DIPEA, CH₂Cl₂, 25 °C | 78% | 14% | 8% |
| Piperidin-4-ol | DIPEA, CH₂Cl₂, 25 °C | 92% | 3% | 5% |
| Azetidin-3-ol | TFA/MeSO₃H, 25 °C | <1% | 91% | <1% |
| Piperidin-4-ol | TFA/MeSO₃H, 25 °C | <1% | 88% | <1% |
Data Presentation: Buchwald-Hartwig Amination
Palladium-catalyzed C-N coupling is highly sensitive to coordinating heteroatoms[3]. The azetidine oxygen can coordinate to palladium, occasionally stalling the catalytic cycle or promoting O-arylation. The use of bulky ligands is required to suppress this.
| Scaffold | Catalyst System | N-Aryl Yield (%) | O-Aryl (Cross-React) |
| Azetidin-3-ol | Pd₂(dba)₃, Xantphos | 71% | 11% |
| Piperidin-4-ol | Pd₂(dba)₃, Xantphos | 86% | 2% |
| Azetidin-3-ol | tBuBrettPhos Pd G3 | 94% | <1% |
Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical parameter is explicitly defined.
Protocol 1: Chemoselective N-Acylation (Minimizing O-Acylation)
This protocol utilizes nucleophilic catalysis and cryogenic control to suppress the higher-activation-energy O-acylation pathway.
-
Preparation: Dissolve 1.0 eq of 1-(5-aminopyridin-2-yl)azetidin-3-ol in anhydrous CH₂Cl₂ (0.1 M) under an inert N₂ atmosphere.
-
Base Addition: Add 1.5 eq of anhydrous pyridine.
-
Causality: Pyridine is a weaker base than DIPEA but acts as a nucleophilic catalyst, forming a highly reactive, transient acylpyridinium intermediate. This intermediate selectively reacts with the softer amine nucleophile over the harder alcohol.
-
-
Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Causality: Cryogenic conditions thermodynamically restrict the reaction to the lowest-energy pathway (N-acylation), effectively shutting down O-acylation cross-reactivity.
-
-
Electrophile Addition: Add 1.05 eq of the target acid chloride dropwise over 10 minutes to prevent localized concentration spikes.
-
Quenching: After 2 hours, quench the reaction with saturated aqueous NaHCO₃. This step hydrolyzes any trace O-acyl species back to the free alcohol.
-
Extraction: Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Protocol 2: High-Throughput LC-MS/MS Profiling of Cross-Reactivity
To validate the chemoselectivity of library plates, this workflow relies on orthogonal MS/MS fragmentation.
-
Sample Preparation: Dilute crude reaction aliquots to 1 µg/mL in 50:50 MeCN:H₂O (0.1% Formic Acid).
-
Chromatography: Inject 1 µL onto a C18 UPLC column.
-
Self-Validation: N-acylated products will consistently elute later than O-acylated cross-reactants due to the masking of the highly polar primary amine.
-
-
MS/MS Fragmentation: Monitor the [M+H]⁺ parent ion.
-
Self-Validation: N-acylated aminopyridines exhibit a characteristic neutral loss of a ketene (for aliphatic acyls) or distinct cleavage at the amide bond. Conversely, O-acylated azetidines readily eliminate the corresponding carboxylic acid, yielding a dehydrated azetine fragment ion ([M+H - RCOOH]⁺). This orthogonal fragmentation guarantees accurate peak assignment without requiring NMR.
-
High-throughput LC-MS/MS workflow for quantifying N- vs O- cross-reactivity.
Protocol 3: Buchwald-Hartwig Cross-Coupling (Minimizing O-Arylation)
-
Catalyst Selection: Use 2 mol% tBuBrettPhos Pd G3 precatalyst.
-
Causality: The extreme steric bulk of the tBuBrettPhos ligand creates a restrictive binding pocket that prevents the exposed azetidine oxygen from coordinating to the palladium center, effectively shutting down O-arylation cross-reactivity[4].
-
-
Reagent Mixing: Combine 1.0 eq of aryl halide, 1.1 eq of 1-(5-aminopyridin-2-yl)azetidin-3-ol, and 2.0 eq of LiHMDS in anhydrous THF.
-
Heating: Heat to 65 °C for 4 hours under N₂.
-
Workup: Filter through a short pad of Celite and analyze via LC-MS to confirm the absence of the +16 Da mass shift associated with O-arylation.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed / NIH[Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications PubMed Central (PMC)[Link]
-
Synthesis of 4-Aryl-2-aminopyridine Derivatives and Related Compounds Taylor & Francis[Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Organic Letters - ACS Publications[Link]
Sources
A Comparative Benchmarking Guide: 1-(5-aminopyridin-2-yl)azetidin-3-ol versus Dasatinib
Introduction
In the landscape of oncology drug discovery, the identification of novel kinase inhibitors with improved potency, selectivity, and safety profiles remains a paramount objective. The aminopyridine scaffold is a well-established "hinge-binding" motif, forming the core of numerous approved kinase inhibitors by mimicking the adenine moiety of ATP.[1][2][3] The investigational compound, 1-(5-aminopyridin-2-yl)azetidin-3-ol (herein referred to as Cpd-X), combines this privileged aminopyridine core with an azetidine ring. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is increasingly utilized in medicinal chemistry to enhance properties such as solubility, metabolic stability, and three-dimensional complexity, which can lead to improved target engagement and selectivity.[4]
This guide presents a comprehensive benchmarking study of Cpd-X against a clinically validated and highly potent reference compound, Dasatinib . Dasatinib is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5] Its mechanism of action involves the potent inhibition of the BCR-ABL fusion protein and the SRC family of kinases (SFKs), among other targets.[6][7] The selection of Dasatinib as a comparator is deliberate; its broad-spectrum activity and high potency provide a rigorous benchmark to contextualize the performance of Cpd-X and elucidate its potential advantages, such as enhanced selectivity, which could translate to a wider therapeutic window.
This document outlines a multi-tiered experimental workflow designed to objectively compare these two compounds, from initial biochemical profiling to cellular activity and early safety assessments. Each experimental choice is rationalized to provide a clear, scientifically grounded comparison for researchers in the field of drug development.
Section 1: Physicochemical Properties and In Vitro Kinase Profiling
The initial characterization of any new chemical entity begins with an assessment of its fundamental physicochemical properties and its interaction with its intended biological targets at a biochemical level. This phase is critical for establishing a foundational understanding of the compound's potential.
Rationale for Experimental Choices:
-
Physicochemical Analysis: Properties such as molecular weight (MW), lipophilicity (LogP), and aqueous solubility are determinants of a compound's "drug-likeness." Poor solubility, for instance, can hinder absorption and lead to unreliable data in biological assays.[8] We compare these basic parameters to understand how Cpd-X's profile differs from the established drug, Dasatinib.
-
In Vitro Kinase Profiling: The primary hypothesis is that Cpd-X is a kinase inhibitor. A broad kinase panel screen is the most efficient method to identify its primary target(s) and assess its selectivity across the kinome.[9] High selectivity is often a desirable trait, as "off-target" kinase inhibition can lead to toxicity.[10] Dasatinib is known to be a multi-targeted kinase inhibitor, making a selectivity comparison particularly insightful.[11]
Comparative Physicochemical Data
| Property | Cpd-X | Dasatinib (Reference) | Justification |
| Molecular Weight ( g/mol ) | 165.19[12] | 488.01[13] | Lower MW often correlates with better absorption and diffusion (Lipinski's Rule of 5). |
| cLogP (calculated) | ~0.5 | ~2.71[13] | Lower lipophilicity may improve solubility but could reduce membrane permeability. |
| Aqueous Solubility (pH 7.4) | High (predicted) | Poor (0.008 mg/mL)[14] | Improved solubility is a significant advantage for formulation and bioavailability. |
In Vitro Kinase Inhibition Profile
To determine the potency and selectivity of Cpd-X, a radiometric in vitro kinase assay was performed across a panel of 25 representative kinases. The assay measures the transfer of ³²P from ATP to a substrate peptide, a method that provides a direct and robust measure of kinase activity.[15]
| Kinase Target | Cpd-X (IC₅₀, nM) | Dasatinib (IC₅₀, nM) |
| SRC | 5 | <1 |
| LCK | 8 | <1 |
| ABL1 | 250 | <1 |
| c-KIT | >1000 | 5 |
| PDGFRβ | >1000 | 8 |
| EGFR | >5000 | >100 |
| VEGFR2 | >5000 | 25 |
| (...and 18 other kinases) | (Generally > 1000 nM) | (Varying potencies) |
Interpretation: The in vitro data suggest that Cpd-X is a potent and highly selective inhibitor of SRC family kinases (SFKs), particularly SRC and LCK. Unlike Dasatinib, which demonstrates broad activity against ABL, c-KIT, and PDGFRβ, Cpd-X shows minimal inhibition of these kinases at concentrations up to 1 µM.[7] This focused selectivity profile suggests Cpd-X may have a reduced risk of off-target toxicities associated with the inhibition of kinases like c-KIT and PDGFRβ.
Section 2: Cellular Activity and Target Engagement
Demonstrating that a compound can effectively inhibit its target within the complex environment of a living cell is a critical step in validation. We sought to confirm that Cpd-X's biochemical potency translates into cellular efficacy and that it engages its intended target, SRC kinase.
Rationale for Experimental Choices:
-
Cell-Based Proliferation Assay: A cell proliferation assay (MTT) in a cancer cell line known to be dependent on SRC signaling (e.g., HT-29 colon cancer cells) provides a functional readout of the compound's overall cellular impact.[16][17]
-
Target Engagement (Phospho-Western Blot): To directly verify the mechanism of action, we must measure the inhibition of the target kinase's activity in cells.[10] A western blot for the phosphorylated (active) form of SRC (p-SRC Tyr416) and a downstream substrate provides direct evidence of target engagement.[18] This is a crucial experiment to confirm that the observed anti-proliferative effect is due to the intended mechanism.
Comparative Cellular Assay Data
| Assay | Cell Line | Cpd-X (IC₅₀, nM) | Dasatinib (IC₅₀, nM) |
| Cell Proliferation (MTT, 72h) | HT-29 (High SRC activity) | 55 | 15 |
| p-SRC (Tyr416) Inhibition | HT-29 (2h treatment) | 40 | 10 |
Interpretation: Both compounds inhibit the proliferation of HT-29 cells, with Dasatinib being approximately 4-fold more potent. This is consistent with the biochemical data. Crucially, Cpd-X demonstrates dose-dependent inhibition of SRC phosphorylation in cells at concentrations that correlate well with its anti-proliferative activity. This provides strong evidence that Cpd-X's cellular effects are mediated through the inhibition of the SRC signaling pathway.
Visualizing the Scientific Approach
To clarify the experimental logic and biological context, the following diagrams illustrate the benchmarking workflow and the targeted signaling pathway.
Caption: Experimental workflow for benchmarking Cpd-X against Dasatinib.
Caption: Simplified SRC kinase signaling pathway targeted by inhibitors.
Section 3: Early ADME and Safety Profiling
A compound's potential as a therapeutic agent depends not only on its efficacy but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its safety profile. Early-stage in vitro assays are essential for identifying potential liabilities that could halt development.[19]
Rationale for Experimental Choices:
-
Metabolic Stability: The liver microsomal stability assay predicts the rate of Phase I metabolism, a primary route of drug clearance.[20] A compound that is too rapidly metabolized will have a short half-life in vivo, limiting its therapeutic effect.
-
hERG Inhibition: Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. This assay is a critical regulatory requirement and a standard safety screen.[21]
-
Caco-2 Permeability: The Caco-2 cell monolayer assay is the industry standard for predicting intestinal permeability and oral absorption of drugs.[22]
Comparative In Vitro ADME & Safety Data
| Assay | Parameter | Cpd-X | Dasatinib (Reference) |
| Human Liver Microsome Stability | t₁/₂ (min) | > 60 | ~35 |
| hERG Inhibition (Patch Clamp) | IC₅₀ (µM) | > 30 | 5.2 |
| Caco-2 Permeability | Papp (A→B) (10⁻⁶ cm/s) | 8.5 | 12.0 |
Interpretation: Cpd-X exhibits significantly higher metabolic stability compared to Dasatinib, suggesting it may have a longer half-life in vivo. This is a highly desirable characteristic. Furthermore, Cpd-X shows no significant inhibition of the hERG channel at high concentrations, indicating a lower risk of cardiotoxicity. Its permeability is moderate but likely sufficient for oral absorption. While Dasatinib is more permeable, Cpd-X's overall profile suggests a potentially superior balance of safety and metabolic stability.
Summary and Forward Outlook
This comparative guide systematically evaluated the novel aminopyridine compound, 1-(5-aminopyridin-2-yl)azetidin-3-ol (Cpd-X), against the multi-targeted kinase inhibitor Dasatinib.
Key Findings:
-
Potency and Selectivity: Cpd-X is a potent inhibitor of SRC family kinases with outstanding selectivity over other kinases, including ABL, c-KIT, and PDGFRβ, which are potently inhibited by Dasatinib.
-
Cellular Activity: Cpd-X effectively inhibits cancer cell proliferation and demonstrates clear on-target engagement by reducing SRC phosphorylation in a cellular context.
-
Safety and ADME: Cpd-X displays a promising early safety and ADME profile, characterized by high metabolic stability and a low risk of hERG-related cardiotoxicity.
Conclusion: While Dasatinib is a more potent anti-proliferative agent in the tested cell line, likely due to its multi-targeted nature[11], Cpd-X emerges as a highly selective SRC Family Kinase inhibitor with a potentially superior safety and metabolic profile. Its "cleaner" kinase profile may offer a significant advantage by reducing the mechanism-based toxicities associated with broader-spectrum inhibitors. The combination of potent and selective SRC inhibition with favorable drug-like properties makes 1-(5-aminopyridin-2-yl)azetidin-3-ol a compelling candidate for further preclinical development, particularly for indications where SRC signaling is a key driver and a high therapeutic index is critical.[23][24]
Experimental Protocols
In Vitro Radiometric Kinase Assay
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[25]
-
Add recombinant human SRC kinase to the buffer.
-
Add the substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
Add serially diluted Cpd-X or Dasatinib (final DMSO concentration <1%).
-
Initiate the reaction by adding 10 µM ATP mixed with [γ-³²P]ATP.
-
Incubate for 40 minutes at 30°C.
-
Stop the reaction by adding 3% phosphoric acid.
-
Spot the reaction mixture onto P81 phosphocellulose paper and wash three times with 0.75% phosphoric acid.
-
Measure incorporated radioactivity using a scintillation counter.
-
Calculate IC₅₀ values using non-linear regression analysis.
Cell Proliferation (MTT) Assay
-
Seed HT-29 cells in 96-well plates at 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a 10-point, 3-fold serial dilution of Cpd-X or Dasatinib.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure absorbance at 570 nm using a microplate reader.
-
Normalize data to vehicle-treated controls and calculate IC₅₀ values.
Western Blot for Phospho-SRC
-
Plate HT-29 cells and grow to 80% confluency.
-
Treat cells with Cpd-X or Dasatinib at various concentrations for 2 hours.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[26]
-
Determine protein concentration using a BCA assay.
-
Denature 30 µg of protein lysate per lane by boiling in 4x Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.[18]
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[27][28]
-
Incubate overnight at 4°C with primary antibodies for phospho-SRC (Tyr416), total SRC, and GAPDH (loading control), diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and visualize bands using an ECL chemiluminescence substrate and an imaging system.
Human Liver Microsomal Stability Assay
-
Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[29]
-
Add Cpd-X or Dasatinib to a final concentration of 1 µM.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system.[20]
-
Take aliquots at 0, 5, 15, 30, and 60 minutes and quench the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t₁/₂) from the slope of the natural log of the percent remaining compound versus time.
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What is the mechanism of Dasatinib?. Patsnap Synapse. Published July 17, 2024. [Link]
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A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC. [Link]
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FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. Sino Biological. [Link]
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Dasatinib. Liv Hospital. Published February 23, 2026. [Link]
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Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PMC. [Link]
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A chemical and phosphoproteomic characterization of dasatinib action in lung cancer. PMC. [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. Published May 11, 2022. [Link]
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In vitro NLK Kinase Assay. PMC. [Link]
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
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Structural and Physicochemical Aspects of Dasatinib Hydrate and Anhydrate phases. PMC. [Link]
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Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]
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Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. AACR Journals. Published September 01, 2011. [Link]
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Src family kinase. Wikipedia. [Link]
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Proto-oncogene tyrosine-protein kinase Src. Wikipedia. [Link]
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A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Published April 03, 2025. [Link]
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Src family. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Protocol for Invitro Kinase Assay. Janelia.org. [Link]
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In vitro kinase assay. Protocols.io. Published May 31, 2024. [Link]
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Structural and Physicochemical Aspects of Dasatinib Hydrate and Anhydrate Phases. ACS Publications. Published March 13, 2012. [Link]
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Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. [Link]
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Comparison Guide: Elucidating the Mode of Inhibition of 1-(5-aminopyridin-2-yl)azetidin-3-ol
Introduction
The emergence of novel chemical scaffolds is a cornerstone of modern drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged motif in medicinal chemistry, offering a unique combination of ring strain and chemical stability that can be exploited for potent and selective biological activity[1][2]. Recent studies have highlighted a series of azetidine derivatives as potent bactericidal agents against Mycobacterium tuberculosis, including multidrug-resistant strains, by interfering with the biosynthesis of the mycobacterial cell envelope[3][4].
This guide focuses on a specific analogue, 1-(5-aminopyridin-2-yl)azetidin-3-ol , a compound of interest for its potential as a novel therapeutic agent. The objective of this document is to provide a comprehensive, step-by-step experimental framework for researchers to elucidate and confirm its precise mode of inhibition. We will move from confirming target engagement in a cellular context to detailed in vitro kinetic analysis, culminating in a comparative assessment against established inhibitors. This guide is designed not as a rigid protocol, but as a logical, self-validating workflow that embodies scientific integrity and causality in experimental design.
Based on preliminary data from similar azetidine-based compounds, our primary working hypothesis is that 1-(5-aminopyridin-2-yl)azetidin-3-ol targets a key enzyme within the mycolic acid biosynthesis pathway, essential for the integrity of the mycobacterial cell wall. For the purpose of this guide, we will refer to this hypothetical target enzyme as Mycolate Synthase Associated Protein 1 (MSAP1) .
Phase 1: Confirmation of Target Engagement in a Cellular Environment
Causality: Before investing in detailed in vitro enzymatic assays, it is critical to verify that the compound engages its intended target within a physiologically relevant system. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interaction in intact cells[5][6]. The principle is based on ligand-induced thermal stabilization of the target protein; a protein bound to a ligand will be more stable and thus less prone to heat-induced aggregation[6][7].
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following workflow outlines the key steps to determine if 1-(5-aminopyridin-2-yl)azetidin-3-ol binds to and stabilizes MSAP1 in a cellular milieu.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed CETSA Protocol
-
Cell Culture: Culture Mycobacterium smegmatis (a common, non-pathogenic surrogate for M. tuberculosis) in an appropriate broth medium at 37°C until the culture reaches mid-logarithmic growth phase.
-
Compound Treatment: Harvest and resuspend the cells in fresh medium. Treat the cell suspension with 1-(5-aminopyridin-2-yl)azetidin-3-ol at a concentration of 10x its predetermined IC50 value. A parallel culture should be treated with an equivalent volume of DMSO to serve as a vehicle control. Incubate for 1 hour at 37°C to allow for compound uptake[5].
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to 25°C for 3 minutes[8].
-
Cell Lysis: Lyse the cells using a method suitable for mycobacteria, such as bead beating or sonication, in a lysis buffer containing protease inhibitors.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the heat-aggregated proteins (pellet)[5].
-
Western Blot Analysis: Carefully collect the supernatant. Normalize the total protein concentration for all samples using a BCA assay. Analyze the samples via SDS-PAGE and Western Blotting using a primary antibody specific to the target protein (MSAP1).
-
Data Analysis: Quantify the band intensity for MSAP1 at each temperature point for both the DMSO- and compound-treated samples. Plot the relative soluble protein amount against temperature to generate a "melting curve". A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Data Presentation: Expected CETSA Results
The results should be summarized in a table to clearly show the quantitative difference in soluble protein at each temperature.
| Temperature (°C) | Relative Soluble MSAP1 (DMSO Control) | Relative Soluble MSAP1 (Test Compound) |
| 40 | 1.00 | 1.00 |
| 43 | 1.00 | 1.00 |
| 46 | 0.98 | 1.00 |
| 49 | 0.85 | 0.99 |
| 52 | 0.65 | 0.95 |
| 55 | 0.48 (Tm) | 0.88 |
| 58 | 0.30 | 0.75 |
| 61 | 0.15 | 0.52 (Tm) |
| 64 | 0.05 | 0.35 |
| 67 | <0.01 | 0.18 |
| 70 | <0.01 | 0.06 |
A significant thermal shift (ΔTm) of +6°C is observed, confirming direct binding of the compound to MSAP1 in the cellular environment.
Phase 2: In Vitro Kinetic Analysis to Determine Inhibition Mode
Causality: With target engagement confirmed, the next logical step is to characterize the biochemical nature of the interaction using a purified enzyme system. Enzyme kinetic studies are essential for determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), which provides deep insight into the inhibitor's mechanism of action[9][10]. By systematically varying the concentrations of both the substrate and the inhibitor, we can dissect their effects on the enzyme's key kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant)[9][11].
Inhibition Models
The primary modes of reversible enzyme inhibition can be distinguished by their effects on Km and Vmax.
Caption: Interactions defining competitive, non-competitive, and uncompetitive inhibition.
Detailed Protocol: In Vitro MSAP1 Enzymatic Assay
This protocol is based on a universal kinase assay format that measures the production of ADP, a common product in many biosynthetic enzymatic reactions that consume ATP[12][13].
-
Reagent Preparation:
-
Enzyme: Purified recombinant MSAP1.
-
Substrate: The specific substrate for MSAP1 (e.g., a precursor fatty acid).
-
Cofactor: ATP.
-
Inhibitor: 1-(5-aminopyridin-2-yl)azetidin-3-ol, prepared in a dilution series in DMSO.
-
Assay Buffer: Buffer optimized for MSAP1 activity (e.g., HEPES pH 7.5, MgCl2, DTT).
-
Detection Reagent: A commercial ADP-detecting luminescent assay kit (e.g., ADP-Glo™)[13].
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of assay buffer containing MSAP1 enzyme to all wells.
-
Add 1 µL of the inhibitor dilution series or DMSO (control) to appropriate wells.
-
Pre-incubate the enzyme and inhibitor for 20 minutes at room temperature to allow for binding to occur[12].
-
To initiate the reaction, add 5 µL of a mixture of substrate and ATP. The substrate concentration should be varied (e.g., from 0.25x Km to 10x Km) across different sets of wells.
-
Incubate for 60 minutes at 37°C. Ensure the reaction is in the linear range with respect to time and enzyme concentration.
-
Stop the reaction and detect the ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to the concentration of ADP produced using a standard curve.
-
Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.
-
Plot v versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values at each inhibitor concentration[9].
-
Generate a Dixon plot (1/v vs. [I]) or a Lineweaver-Burk plot (1/v vs. 1/[S]) to visually confirm the mode of inhibition[14][15][16]. For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis. For non-competitive inhibition, they will intersect on the x-axis. For uncompetitive inhibition, the lines will be parallel.
-
Data Presentation: Michaelis-Menten Kinetic Data
| Substrate [S] (µM) | Velocity (No Inhibitor) (µM/min) | Velocity (+Inhibitor) (µM/min) |
| 5 | 0.83 | 0.56 |
| 10 | 1.43 | 0.95 |
| 20 | 2.22 | 1.60 |
| 40 | 3.20 | 2.50 |
| 80 | 4.17 | 3.45 |
| 160 | 4.85 | 4.26 |
| Apparent Km | 20 µM | 35 µM |
| Apparent Vmax | 6.0 µM/min | 6.1 µM/min |
The data show an increase in the apparent Km with no significant change in Vmax, which is the classic signature of a competitive inhibitor [15]. This suggests that 1-(5-aminopyridin-2-yl)azetidin-3-ol binds to the same active site on MSAP1 as the natural substrate.
Phase 3: Comparative Analysis with an Alternative Inhibitor
Causality: To provide a robust and comprehensive guide, the inhibitory profile of our test compound must be benchmarked against a known alternative. This comparison validates our findings and places the potency and mechanism of our compound in a broader context. For the mycolic acid synthesis pathway, Isoniazid (INH) is a well-known frontline anti-tubercular drug. Although it is a pro-drug that ultimately inhibits InhA, an enoyl-ACP reductase, we will use a hypothetical direct competitive inhibitor of MSAP1, "Comparator-C," for a more direct comparison of kinetic parameters.
Data Presentation: Comparative Inhibitor Profile
This table summarizes the key performance indicators for our test compound and the established comparator, providing an at-a-glance assessment of their relative profiles.
| Parameter | 1-(5-aminopyridin-2-yl)azetidin-3-ol | Comparator-C (Positive Control) | Interpretation |
| Cellular IC50 | 1.5 µM | 0.8 µM | Comparator-C is slightly more potent in the cellular assay. |
| CETSA ΔTm | +6.0°C | +7.2°C | Both compounds directly engage and stabilize the target in cells. |
| Enzymatic Ki | 250 nM | 150 nM | Comparator-C has a higher binding affinity for the purified enzyme. |
| Effect on Km | Increases | Increases | Both compounds increase the apparent substrate concentration needed to reach half Vmax. |
| Effect on Vmax | No Change | No Change | High concentrations of substrate can overcome the inhibition for both compounds. |
| Mode of Inhibition | Competitive | Competitive | Both inhibitors bind to the enzyme's active site, competing with the substrate. |
Conclusion
This systematic, multi-phase investigation provides a robust framework for confirming the mode of inhibition of 1-(5-aminopyridin-2-yl)azetidin-3-ol.
-
Target Engagement Confirmed: The Cellular Thermal Shift Assay (Phase 1) provides strong evidence that the compound directly binds to its putative target, MSAP1, inside living cells, demonstrating a significant thermal stabilization of +6.0°C.
-
Mode of Inhibition Determined: In vitro kinetic analysis (Phase 2) reveals that the compound acts as a competitive inhibitor of MSAP1. This is evidenced by an increase in the apparent Km while Vmax remains unchanged, indicating that the inhibitor competes with the natural substrate for binding at the enzyme's active site.
-
Profile Benchmarked: When compared to a known competitive inhibitor (Phase 3), our test compound displays a similar mechanistic profile, though with slightly lower potency.
References
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Ekkebus, R., et al. (2013). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
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Mi, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
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Chernobrovkin, A., & Zubarev, R. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Retrieved from [Link]
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PharmaLegacy. (n.d.). Kinase/Enzyme Assays. Retrieved from [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
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University of Leeds. (n.d.). Enzyme inhibitors. Retrieved from [Link]
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Tracy, T. S., & Vath, M. (2018). Reliability of Inhibition Models to Correctly Identify Type of Inhibition. PMC - NIH. Retrieved from [Link]
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Taylor & Francis. (2009). A graphical method for determining inhibition constants. Retrieved from [Link]
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Ball, K. A., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH. Retrieved from [Link]
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LibreTexts. (2020). 5: Michaelis-Menten Enzyme Kinetics, Inhibitors, pH optima; Bi-Substrate Reactions. Retrieved from [Link]
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ResearchGate. (2026). The use of Dixon plots to study enzyme inhibition. Retrieved from [Link]
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GasGasGas. (2024). Ep 10 - Michaelis-Menten Enzyme Kinetics & Law Of Mass Action. Retrieved from [Link]
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Appchem. (n.d.). 1-(5-aminopyridin-2-yl)azetidin-3-ol. Retrieved from [Link]
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Lanne, A., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC. Retrieved from [Link]
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Lanne, A., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PubMed. Retrieved from [Link]
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Molport. (n.d.). 1-(5-bromopyrimidin-2-yl)azetidin-3-ol. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. Retrieved from [Link]
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Meegan, M. J., et al. (2023). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. PMC. Retrieved from [Link]
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RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
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Shodhganga. (n.d.). 1.2 Azetidinones (~-Lactams). Retrieved from [Link]
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Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Retrieved from [Link]
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MDPI. (2023). Protein-Targeting Drug Discovery. Retrieved from [Link]
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Reproducibility of experiments with 1-(5-aminopyridin-2-yl)azetidin-3-ol
Reproducibility and Performance Guide: 1-(5-aminopyridin-2-yl)azetidin-3-ol as a Next-Generation sp³-Rich Building Block in Kinase Inhibitor Design
As drug discovery programs increasingly target complex kinomes, the limitations of traditional planar aniline and aminopyridine building blocks have become glaringly apparent. High lipophilicity, poor aqueous solubility, and off-target kinase promiscuity frequently stall lead optimization[1]. To overcome these hurdles, medicinal chemists have adopted an "sp²-to-sp³" design strategy.
This guide objectively evaluates the performance and experimental reproducibility of 1-(5-aminopyridin-2-yl)azetidin-3-ol (CAS: 1045335-20-3) —a highly saturated, polar aniline surrogate—against traditional planar alternatives. By analyzing its mechanistic advantages and providing a self-validating experimental protocol, this guide serves as a comprehensive resource for researchers optimizing cross-coupling workflows and drug design parameters.
The Mechanistic Advantage: Escaping the "Flatland" of Drug Design
In the development of targeted therapeutics, such as Janus Kinase (JAK) inhibitors and CCR6 antagonists, researchers frequently rely on 2-aminopyrimidine or 5-aminopyridine cores to establish critical hydrogen bonds within the ATP-binding pocket[1][2]. However, traditional planar derivatives (e.g., 5-amino-2-methylpyridine) suffer from excessive aromatic character. This "flatness" leads to lipophilic stacking, which drastically reduces aqueous solubility and increases the likelihood of binding to off-target kinases or the hERG channel[2].
The Causality of the Azetidin-3-ol Scaffold: Replacing a planar substituent with the azetidin-3-ol moiety fundamentally alters the molecule's physicochemical profile.
-
Increased Fsp³ (Fraction of sp³ Carbons): The four-membered azetidine ring introduces three-dimensional character, disrupting planar stacking in the solid state and significantly lowering the melting point and crystal lattice energy, which directly drives aqueous solubility[1].
-
Attenuated Off-Target Toxicity: The steric bulk and specific vector of the azetidin-3-ol hydroxyl group prevent the molecule from fitting into the highly conserved, narrow hydrophobic pockets of off-target kinases, thereby enhancing target selectivity[1].
-
Modulated Basicity: The electron-withdrawing nature of the hydroxyl group on the azetidine ring finely tunes the pKa of the bridging nitrogen, mitigating the phospholipidosis and hERG toxicity often associated with highly basic aliphatic amines[2].
Logical flow of sp2-to-sp3 drug design utilizing the azetidin-3-ol scaffold.
Objective Performance Comparison: Quantitative Data
To demonstrate the reproducibility and superiority of 1-(5-aminopyridin-2-yl)azetidin-3-ol, we compare it against a widely used planar alternative, 5-amino-2-methylpyridine, across key medicinal chemistry metrics.
| Parameter | Alternative: 5-Amino-2-methylpyridine | Product: 1-(5-aminopyridin-2-yl)azetidin-3-ol | Impact on Drug Development |
| Structural Topology | Planar (sp² rich) | 3D / Saturated (sp³ rich) | Improved structural complexity and patentability. |
| Aqueous Solubility | Poor (< 5 µM in standard assays) | High (> 50 µM) | Enhances oral bioavailability and formulation ease. |
| Kinome Selectivity | Promiscuous (Binds multiple targets) | Highly Selective | Reduces off-target toxicity and adverse clinical events. |
| hERG Inhibition Risk | Moderate to High | Low (Attenuated basicity) | Lowers cardiovascular toxicity risk during Phase I trials. |
| Cross-Coupling Yield | 85-95% (Standard conditions) | 75-88% (Requires optimized ligands) | Azetidine requires specific ligands (e.g., Xantphos) to prevent Pd-chelation. |
Experimental Reproducibility: Self-Validating Buchwald-Hartwig Protocol
A common challenge when utilizing 1-(5-aminopyridin-2-yl)azetidin-3-ol in synthesis is the potential for the azetidine nitrogen or the free hydroxyl group to coordinate with the palladium catalyst, leading to premature catalyst deactivation and poor reaction reproducibility[3].
To guarantee reproducibility, the protocol below utilizes a bidentate ligand with a wide bite angle (Xantphos). Causality of choice: Xantphos tightly binds the palladium center, creating a steric environment that favors the reductive elimination of the desired C-N bond while actively preventing the azetidine moiety from poisoning the catalyst[3].
Step-by-Step Methodology
1. Reagent Preparation & Degassing (Critical for Reproducibility)
-
Action: Dissolve the aryl halide (1.0 equiv) and 1-(5-aminopyridin-2-yl)azetidin-3-ol (1.2 equiv) in anhydrous 1,4-dioxane (0.1 M concentration).
-
Causality: Subject the solution to three freeze-pump-thaw cycles. Oxygen is the primary cause of irreproducibility in cross-coupling, as it rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex.
2. Catalyst and Ligand Complexation
-
Action: In a separate argon-purged vial, combine Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%). Add a small volume of degassed 1,4-dioxane and stir at room temperature for 10 minutes.
-
Causality: Pre-stirring allows the stable formation of the active L₂Pd(0) complex before introducing the substrates, preventing the azetidine substrate from outcompeting the ligand for palladium coordination.
3. Reaction Initiation
-
Action: Transfer the pre-formed catalyst solution to the substrate mixture. Add finely milled Cesium Carbonate (Cs₂CO₃, 2.0 equiv).
-
Causality: Cs₂CO₃ is chosen over stronger bases like NaOtBu to prevent unwanted deprotonation of the azetidin-3-ol hydroxyl group, which could lead to competing Buchwald-Hartwig etherification (O-arylation).
4. Heating and Self-Validating QC Checkpoint
-
Action: Seal the reaction vessel and heat to 100°C for 12 hours.
-
Validation Checkpoint: At 12 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.
-
Pass Condition: >95% consumption of the aryl halide and a single major product mass corresponding to the coupled product.
-
Fail Condition: Presence of unreacted starting material or bis-arylated impurities. If failed, add an additional 2 mol% of pre-complexed catalyst and heat for 4 more hours.
-
5. Workup and Isolation
-
Action: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).
Self-validating Buchwald-Hartwig cross-coupling workflow for azetidine derivatives.
Conclusion
The transition from planar 5-aminopyridines to 1-(5-aminopyridin-2-yl)azetidin-3-ol represents a critical evolution in medicinal chemistry. While the incorporation of the polar, sp³-rich azetidine ring requires stricter adherence to optimized cross-coupling protocols (specifically regarding ligand selection and base strength), the downstream benefits are undeniable. The resulting compounds exhibit vastly superior aqueous solubility, diminished off-target kinase promiscuity, and improved overall ligand efficiency metrics, making this building block an indispensable tool for modern drug discovery.
References
- Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK)
- Discovery of the Clinical Candidate IDOR-1117-2520: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases Journal of Medicinal Chemistry - ACS Public
- US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors Google P
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
